3-Bromopyrazolo[1,5-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPZEHJXHWTZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373124 | |
| Record name | 3-bromopyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5910-12-3 | |
| Record name | 3-bromopyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-pyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromopyrazolo[1,5-a]pyridine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromopyrazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and material science. This document details its chemical and physical properties, structure, synthesis, and reactivity, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents.
Core Chemical and Physical Properties
This compound is a versatile building block in organic synthesis.[1] Its bromine substituent enhances its reactivity, making it a valuable precursor for creating more complex molecules through various cross-coupling reactions.[1]
Structural and Physical Data Summary
The fundamental properties of this compound are summarized in the table below for easy reference.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 5910-12-3 |
| Molecular Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.035 g/mol [2] |
| Physical Form | Solid |
| Purity | 97% |
| Storage Temperature | Room Temperature |
| InChI | 1S/C7H5BrN2/c8-6-5-9-10-4-2-1-3-7(6)10/h1-5H |
| InChIKey | NMPZEHJXHWTZNI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N(N=C2Br) |
Synthesis and Reactivity
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, and its synthesis has been widely studied.[3] A common pathway to access derivatives involves a multi-step sequence starting from substituted pyridines.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine Intermediates
The following protocol outlines a general method for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates, which are direct precursors to a wide range of biologically active compounds, including this compound derivatives. This method is adapted from procedures used in the synthesis of antitubercular agents.[4][5]
Step 1: N-amination of Substituted Pyridines
-
To a solution of the starting substituted pyridine in a suitable solvent (e.g., dichloromethane), add an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH).
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the resulting N-aminopyridinium salt is typically isolated by filtration or evaporation of the solvent.
Step 2: 1,3-Dipolar Cycloaddition
-
Dissolve the N-aminopyridinium salt from Step 1 in a polar aprotic solvent like DMF.
-
Add a base, such as potassium carbonate, to the mixture.
-
Introduce the appropriate propiolate ester (e.g., ethyl propiolate for an ethyl ester derivative).
-
Heat the reaction mixture and stir for several hours. The reaction involves the in-situ formation of an N-ylide which then undergoes a cycloaddition with the alkyne.[4]
-
After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product, a pyrazolo[1,5-a]pyridine-3-carboxylate, is purified by column chromatography.[4]
This carboxylate intermediate can then be further modified, for instance, through hydrolysis to the carboxylic acid followed by bromination, or by direct bromination at the 3-position if the position is unsubstituted.
Role in Drug Discovery and Medicinal Chemistry
The pyrazolo[1,5-a]pyridine scaffold is a fused, rigid N-heterocyclic system that serves as a versatile template for combinatorial library design.[3] Derivatives of this core structure have shown a wide range of biological activities.
Antitubercular Agents
A significant application of this compound is as an intermediate in the synthesis of potent antitubercular agents.[1] Specifically, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been designed and synthesized as novel agents against Mycobacterium tuberculosis (Mtb).[4][5]
These compounds have demonstrated excellent in vitro potency, with nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible (H37Rv) and multidrug-resistant (MDR-TB) strains of Mtb.[4][5] The synthesis of these carboxamides involves the straightforward amidation of the corresponding pyrazolo[1,5-a]pyridine-3-carboxylic acids, which can be derived from intermediates like this compound.[4]
Other Therapeutic Areas
The broader pyrazolo[1,5-a]pyrimidine class, a related scaffold, has been investigated for various other therapeutic targets, including:
-
VEGF/src inhibitors[6]
-
Apoptosis inducers[6]
-
Cyclin-dependent kinase (CDK) inhibitors[6]
-
Inhibitors of mycobacterial ATP synthase[6]
The structural similarities and synthetic accessibility make this compound a valuable starting point for exploring these and other biological targets.
Visualization of Synthetic Pathway
The following diagram illustrates a generalized workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides, a class of compounds for which this compound is a key precursor.
Caption: Synthetic workflow for Pyrazolo[1,5-a]pyridine-3-carboxamides.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6-Bromopyrazolo[1,5-a]pyridine | CymitQuimica [cymitquimica.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of the Pyrazolo[1,5-a]pyridine Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. Its derivatives have shown promise as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. This technical guide provides a comprehensive overview of the primary synthetic strategies for constructing the pyrazolo[1,5-a]pyridine core, complete with detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows and relevant biological pathways.
Key Synthetic Strategies
The synthesis of the pyrazolo[1,5-a]pyridine core can be broadly categorized into four main approaches:
-
[3+2] Cycloaddition Reactions: This method typically involves the reaction of an N-aminopyridine derivative (as a 1,3-dipole) with a suitable dipolarophile, such as an alkyne or an alkene.
-
Condensation of Aminopyrazoles with β-Dicarbonyl Compounds: A classical and widely used approach where a 5-aminopyrazole reacts with a 1,3-dicarbonyl compound or its equivalent to form the fused pyridine ring.
-
Multicomponent Reactions (MCRs): These reactions involve the one-pot combination of three or more starting materials to construct the pyrazolo[1,5-a]pyridine scaffold in a highly efficient manner.
-
Transition-Metal-Catalyzed Cross-Coupling and Annulation Reactions: Modern synthetic methods, often employing palladium catalysts, to achieve the desired ring closure through C-C and C-N bond formations.
The following sections will delve into each of these strategies, providing detailed experimental procedures and comparative data.
[3+2] Cycloaddition Reactions
This strategy offers a powerful and often regioselective route to functionalized pyrazolo[1,5-a]pyridines. The general workflow involves the in situ generation of an N-iminopyridinium ylide from an N-aminopyridine, which then undergoes a [3+2] cycloaddition with a dipolarophile.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Biological Activity of Functionalized Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This fused bicyclic structure, composed of a pyrazole ring fused to a pyridine ring, offers a versatile platform for chemical modification, enabling the development of potent and selective therapeutic agents.[1] The growing interest in this scaffold stems from its presence in drugs targeting a range of diseases, including cancer and inflammatory conditions.[1] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of functionalized pyrazolo[1,5-a]pyridines, with a focus on their potential in drug discovery and development.
General Synthesis and Evaluation Workflow
The development of novel pyrazolo[1,5-a]pyridine-based therapeutic agents typically follows a structured workflow, beginning with the synthesis of a library of compounds, followed by a cascade of in vitro and in vivo biological evaluations to identify promising lead candidates.
Anticancer Activity
Pyrazolo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, with activities reported against various cancer cell lines.[2][3][4] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[5][6]
Quantitative Data: Anticancer Activity
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| 14a | HCT116 (Colon) | Cytotoxic | 0.0020 | [3] |
| 5x | HCT-116 (Colon) | p110α inhibition | 0.0009 | [7] |
| 7d | HCT-116 (Colon) | Cytotoxic | Good activity at 100 µg/mL | [8][9] |
| 11a | HCT-116 (Colon) | Cytotoxic | Good activity at 100 µg/mL | [8][9] |
| 7d | PC-3 (Prostate) | Cytotoxic | Good activity at 100 µg/mL | [8][9] |
| 11a | PC-3 (Prostate) | Cytotoxic | Good activity at 100 µg/mL | [8][9] |
| MM129 | HCT 116 (Colon) | Cytotoxic | 0.39-0.6 | [10] |
| MM130 | HCT 116 (Colon) | Cytotoxic | 0.39-0.6 | [10] |
| MM131 | HCT 116 (Colon) | Cytotoxic | 0.39-0.6 | [10] |
| MM129 | PC-3 (Prostate) | Cytotoxic | 0.17-0.36 | [10] |
| MM130 | PC-3 (Prostate) | Cytotoxic | 0.17-0.36 | [10] |
| MM131 | PC-3 (Prostate) | Cytotoxic | 0.17-0.36 | [10] |
Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition
A number of pyrazolo[1,5-a]pyridines have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks), particularly the p110α isoform, which is frequently mutated in human cancers.[7][11] Inhibition of PI3K blocks the phosphorylation of Akt (also known as Protein Kinase B), a crucial downstream effector that promotes cell survival, proliferation, and growth.[7]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HCT116, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are treated with various concentrations of the synthesized pyrazolo[1,5-a]pyrimidine derivatives and incubated for a specified period (e.g., 72 hours).[8][10]
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction by mitochondrial dehydrogenases in viable cells into a purple formazan product.[12]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 590 nm) using a microplate reader.[12]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[12]
Antimicrobial Activity
Functionalized pyrazolo[1,5-a]pyrimidines have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[13][14][15][16]
Quantitative Data: Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus | E. faecalis | P. aeruginosa | C. albicans | Reference |
| 6 | 0.187-0.375 | 0.187-0.375 | 0.187-0.375 | - | [14] |
| 3a | 0.125 | - | 0.062-0.25 | - | [14] |
| 9a | 0.187-0.50 | 0.187-0.50 | 0.187-0.50 | - | [14] |
| 10a | 0.187-0.50 | 0.187-0.50 | 0.187-0.50 | - | [14] |
| 11 | High Potency | High Potency | High Potency | High Potency | [16] |
| 8b | Active | - | Active | - | [13] |
| 10e | Active | - | Active | - | [13] |
| 10i | Active | - | Active | - | [13] |
| 10n | Active | - | Active | - | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The pyrazolo[1,5-a]pyrimidine compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Certain pyrazolo[1,5-a]pyrimidine derivatives have shown potent anti-inflammatory properties.[17][18] Their mechanism of action can involve the inhibition of inflammatory mediators like prostaglandins and leukotrienes.[17]
Quantitative Data: Anti-inflammatory Activity
| Compound | Assay | Activity | Reference |
| 7c | Carrageenan-induced rat paw edema | Powerful pharmacological activity | [17] |
| FPP028 | Prostaglandin biosynthesis | Weak inhibitor | [17] |
| 2 | Carrageenan-induced rat paw edema | 64.83% inhibition | [18] |
| 8 | Carrageenan-induced rat paw edema | 63.95% inhibition | [18] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.
-
Animal Grouping: Rats are divided into control and experimental groups.
-
Compound Administration: The test compounds (pyrazolo[1,5-a]pyrimidines) or a standard anti-inflammatory drug (e.g., diclofenac sodium) are administered to the experimental groups, typically orally or intraperitoneally.[18] The control group receives the vehicle.
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.
Neuroprotective Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in the treatment of neurodegenerative disorders like Parkinson's disease.
One derivative, an anthranilamide pyrazolo[1,5-a]pyrimidine conjugate known as C2, has demonstrated neuroprotective effects in a rotenone-induced SH-SY5Y cell model of Parkinson's disease. C2 was shown to reduce the production of reactive oxygen species (ROS) and protect against apoptosis. The compound neutralizes the overexpression of pro-apoptotic proteins such as caspases 9 and 3, and Bax. Furthermore, its neuroprotective activity is mediated through the modulation of the p38/JNK MAPK signaling pathway.
Other Biological Activities
Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a key component of numerous kinase inhibitors, targeting enzymes such as CK2, EGFR, B-Raf, MEK, and CDKs.[5][6] These compounds often act as ATP-competitive or allosteric inhibitors.[5][6]
Neuropeptide Y1 Receptor Antagonism
Derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated as antagonists of the Neuropeptide Y (NPY) Y1 receptor.[19] One such compound, 2f (CP-671906), was found to inhibit NPY-induced increases in blood pressure and food intake in rat models, suggesting a potential role for these compounds in regulating feeding behavior.[19]
Conclusion and Future Perspectives
Functionalized pyrazolo[1,5-a]pyridines represent a highly versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. The extensive research into their synthesis and structure-activity relationships has led to the identification of potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The ability to fine-tune the biological activity through substitution at various positions of the bicyclic core provides a robust platform for the development of new therapeutics.[5][6] Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, such as bioavailability and metabolic stability, to enhance their clinical efficacy.[6] The continued exploration of novel synthetic methodologies and the elucidation of their mechanisms of action will undoubtedly pave the way for the discovery of next-generation drugs based on the pyrazolo[1,5-a]pyridine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-tumor activities of some new pyridines and pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. html.rhhz.net [html.rhhz.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][1,2,3]triazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromopyrazolo[1,5-a]pyridine: A Versatile Heterocyclic Building Block for Modern Drug Discovery and Materials Science
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromopyrazolo[1,5-a]pyridine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, including the presence of a reactive bromine atom at the 3-position, make it an ideal starting material for the synthesis of a diverse array of functionalized molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility as a key building block in the development of novel therapeutics and advanced materials.
Synthesis of the this compound Core
The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through various synthetic strategies, most notably via [3+2] cycloaddition reactions. A common and effective method involves the reaction of an N-aminopyridinium salt with a suitable three-carbon synthon. The subsequent bromination at the 3-position furnishes the desired this compound.
General Experimental Protocol: Synthesis of this compound
A widely applicable procedure for the synthesis of substituted pyrazolo[1,5-a]pyridines involves the N-amination of a pyridine derivative followed by a 1,3-dipolar cycloaddition. The subsequent bromination can be achieved using a suitable brominating agent.
Step 1: N-Amination of Pyridine To a solution of pyridine in a suitable solvent such as acetonitrile, O-(Mesitylenesulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred for several hours to afford the corresponding N-aminopyridinium salt.
Step 2: 1,3-Dipolar Cycloaddition The N-aminopyridinium salt is then reacted with a suitable propiolate ester, such as ethyl propiolate, in the presence of a base like potassium carbonate in a solvent like DMF. This cycloaddition reaction typically proceeds at room temperature to yield the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.
Step 3: Hydrolysis and Decarboxylation (if necessary) The resulting ester can be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of ethanol and water, followed by acidification. Depending on the desired final product, the carboxylic acid can be decarboxylated under thermal conditions.
Step 4: Bromination The pyrazolo[1,5-a]pyridine core is then subjected to bromination. A solution of bromine in a suitable solvent like glacial acetic acid is added dropwise to a stirred solution of the pyrazolo[1,5-a]pyridine at room temperature. The reaction is typically stirred for a few hours to yield this compound. The product can be isolated by filtration and purified by recrystallization.
Chemical Reactivity and Functionalization
The bromine atom at the 3-position of the pyrazolo[1,5-a]pyridine ring is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, making it a versatile handle for introducing molecular diversity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound readily couples with a wide range of aryl and heteroaryl boronic acids or their esters to afford 3-(hetero)arylpyrazolo[1,5-a]pyridines. These derivatives are of significant interest in medicinal chemistry as scaffolds for kinase inhibitors and other biologically active molecules.
Table 1: Exemplary Suzuki-Miyaura Coupling Reactions of this compound Derivatives
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 67 |
| 4 | 2-Furylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 84 |
| 5 | 3-Pyridylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 135 (MW) | 0.67 | 80 |
Yields are based on published data for structurally similar 3-bromopyrazolo[1,5-a]pyrimidines and may vary for the pyridine analog.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to 3-aminopyrazolo[1,5-a]pyridine derivatives. These compounds are valuable intermediates for the synthesis of libraries of compounds for high-throughput screening and as potential pharmacophores.
Table 2: Buchwald-Hartwig Amination of 3-Bromopyridine Analogs
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 16 | 70-85 |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 60-75 |
| 3 | N-Methylpiperazine | Pd(OAc)₂ | (R)-BINAP | NaOBu-t | Toluene | 100 | 4 | ~99 |
| 4 | Cyclohexylamine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 80 | 16 | 60-78 |
Yields are based on published data for various bromopyridines and may require optimization for this compound.[2][3][4][5]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is instrumental in creating extended π-systems and introducing alkynyl functionalities, which are present in many biologically active compounds and materials with interesting photophysical properties.
Table 3: Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 100 | 3 | 98 |
| 2 | 1-Hexyne | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 3 | 85 |
| 3 | Propargyl alcohol | [PdCl₂(CH₃CN)₂] | - | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | 70-90 |
| 4 | 4-Ethynylanisole | Pd(PPh₃)₄ | CuI | Piperidine | THF | RT | 6 | 80-95 |
Yields are based on published data for similar bromopyridines and may require optimization for this compound.[6][7][8][9][10]
Heck Reaction
The Heck reaction provides a method for the C-C bond formation between this compound and an alkene. This reaction is particularly useful for the synthesis of substituted alkenes, which are important structural motifs in many natural products and pharmaceuticals.
Table 4: Heck Reaction of Bromoarenes with Alkenes
| Entry | Alkene | Pd Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 70-85 |
| 2 | Ethyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | 80 | 12 | 80-90 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ | P(t-Bu)₃ | Dioxane | 120 | 16 | 75-90 |
| 4 | 2-Vinylpyridine | Pd(dba)₂ | P(t-Bu)₃·HBF₄ | DMF | 100 | 4 | 78 |
Yields are based on published data for various bromoarenes and may require optimization for this compound.[11][12][13][14]
Applications in Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound have shown promising biological activities in several therapeutic areas.
Antitubercular Agents
Derivatives of pyrazolo[1,5-a]pyridine-3-carboxamide have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[15][16][17] The ability to readily functionalize the 3-position allows for the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic properties.
Table 5: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
| Compound ID | R Group on Amide | MIC H37Rv (µM) | IC₅₀ VERO cells (µM) |
| 5k | 4-(trifluoromethoxy)benzyl | <0.015 | >50 |
| 7 | (4-chlorophenyl)(pyridin-2-yl)methyl | 0.006 (µg/mL) | >100 |
| 6j | (pyridin-2-yl)methyl | <0.002 (µg/mL) | >50 |
Data is for derivatives synthesized from functionalized pyrazolo[1,5-a]pyridine-3-carboxylic acids.[15][16][17][18]
Kinase Inhibitors
The pyrazolo[1,5-a]pyridine core is a key feature in a number of kinase inhibitors. Functionalization at the 3-position has been shown to be crucial for achieving high potency and selectivity against various kinases, including cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are important targets in cancer therapy.[19][20][21][22][23][24]
Table 6: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyridine Derivatives
| Compound Class | Target Kinase | Representative IC₅₀ (µM) |
| Pyrazolo[3,4-b]pyridines | CDK2/cyclin A2 | 0.24 - 4.45 |
| Pyrazolo[3,4-d]pyrimidines | CDK9 | 0.262 |
| Pyrazolo[1,5-a]pyridines | PI3Kα | 0.02 - 0.5 |
| Pyrazolo[3,4-d]pyrimidines | EGFR | 0.034 - 0.135 |
IC₅₀ values are for various derivatives of the pyrazolo[1,5-a]pyridine and related scaffolds.[19][20][21][22][23][24][25][26]
Spectroscopic Data
The structural characterization of this compound and its derivatives is crucial for confirming their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
Table 7: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| 2 | ~8.2 (s) | ~140 |
| 3 | - | ~95 |
| 4 | ~7.0 (dd) | ~115 |
| 5 | ~7.5 (td) | ~128 |
| 6 | ~8.5 (d) | ~120 |
| 7 | ~7.9 (s) | ~148 |
Predicted chemical shifts are based on data from similar pyrazolo[1,5-a]pyrimidine and bromopyridine systems and may vary depending on the solvent and experimental conditions.[27][28][29][30]
Conclusion
This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its amenability to a wide range of cross-coupling reactions allows for the rapid generation of diverse molecular libraries. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, underscore the importance of this scaffold in modern drug discovery. This guide provides a foundational understanding for researchers to further explore and exploit the potential of this compound in their scientific endeavors.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 8. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Development of CDK4/6 Inhibitors: A Five Years Update [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 27. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Thieme E-Books & E-Journals [thieme-connect.de]
The Ascendancy of Pyrazolo[1,5-a]pyridines: A Technical Guide to Synthesis and Therapeutic Innovation
For Immediate Release
[City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating remarkable versatility and potent biological activity across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrazolo[1,5-a]pyridine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The document details key synthetic methodologies, quantitative structure-activity relationship (SAR) data, and the intricate signaling pathways modulated by this promising class of compounds.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The fused heterocyclic system of pyrazolo[1,5-a]pyridine has garnered significant attention in drug discovery due to its unique three-dimensional conformation and electronic properties, which allow for favorable interactions with a variety of biological targets.[1] First reported in 1948, derivatives of this scaffold have been investigated for a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] Their ability to act as potent and selective inhibitors of key enzymes, particularly protein kinases, has solidified their importance in the development of targeted therapies.[3]
This guide will delve into the synthetic strategies that have enabled the creation of diverse libraries of pyrazolo[1,5-a]pyridine derivatives, the quantitative biological data that underscore their therapeutic potential, and the experimental workflows that guide their discovery and development.
Synthetic Strategies: Building the Pyrazolo[1,5-a]pyridine Scaffold
The synthesis of the pyrazolo[1,5-a]pyridine core can be achieved through several efficient and versatile methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Cycloaddition Reactions
A prevalent and powerful strategy for constructing the pyrazolo[1,5-a]pyridine ring system is the [3+2] cycloaddition of N-aminopyridinium ylides with suitable dipolarophiles such as alkenes or alkynes.[4] This approach allows for a high degree of regioselectivity and the introduction of a wide range of functional groups.
Cross-Dehydrogenative Coupling (CDC) Reactions
An efficient and atom-economical method involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[5] This catalyst-free process offers a green and straightforward route to uniquely substituted pyrazolo[1,5-a]pyridines.[5]
Multi-step Synthetic Sequences
Complex pyrazolo[1,5-a]pyridine derivatives, particularly those developed as potent kinase inhibitors, are often synthesized through multi-step reaction sequences. These sequences may involve the initial construction of a substituted pyrazole ring, followed by condensation with a biselectrophilic partner to form the fused pyrimidine ring. Subsequent functionalization is often achieved through standard cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diverse aryl or heteroaryl substituents.[6][7]
Data Presentation: Quantitative Analysis of Biological Activity
The therapeutic potential of pyrazolo[1,5-a]pyridine derivatives is best illustrated through the quantitative analysis of their biological activity. The following tables summarize the in vitro potency of representative compounds against various key biological targets.
PI3Kδ Inhibition
The phosphoinositide 3-kinase δ (PI3Kδ) is a critical signaling molecule in immune cells, and its inhibition is a promising strategy for the treatment of inflammatory diseases and certain cancers.[6][8]
| Compound | Structure | PI3Kδ IC50 (nM) | Selectivity vs PI3Kα | Selectivity vs PI3Kβ | Selectivity vs PI3Kγ | Reference |
| CPL302253 (54) | Indole derivative | 2.8 | >1000-fold | >1000-fold | >1000-fold | [6] |
| CPL302415 (6) | Benzimidazole derivative | 18 | 79-fold | 1415-fold | 939-fold | [8][9] |
Pim-1 Kinase Inhibition
Pim-1 kinase is a proto-oncogene that plays a role in cell survival and proliferation, making it an attractive target for cancer therapy.
| Compound | Structure | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | Reference |
| 1 | 3-(substituted)-5-(substituted)-pyrazolo[1,5-a]pyrimidine | 45 | - | [10] |
| 11b | Optimized derivative | <10 | <20 | [10] |
CDK2 and TRKA Kinase Inhibition
Cyclin-dependent kinase 2 (CDK2) and Tropomyosin receptor kinase A (TRKA) are both implicated in cancer progression.
| Compound | Structure | CDK2 IC50 (µM) | TRKA IC50 (µM) | Reference |
| 6d | Cyano-substituted derivative | 0.55 | 0.57 | [11] |
| 6n | Carboxylate-substituted derivative | 0.78 | 0.98 | [11] |
| 6s | Optimized derivative | 0.23 | 0.45 | [11] |
| 6t | Optimized derivative | 0.09 | 0.45 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key pyrazolo[1,5-a]pyridine intermediates and final compounds, based on published procedures.
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridines via Cross-Dehydrogenative Coupling[5]
-
Solutions of 1-amino-2-imino-pyridines (3 mmol) and 1,3-dicarbonyl compounds (3 mmol) are prepared in ethanol (10 mL).
-
Acetic acid (1.08 g, 6 equivalents) is added to the mixture.
-
The reaction is stirred under an oxygen atmosphere (1 atm) at 130 °C for 18 hours.
-
After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.
Synthesis of 2-((4-tert-butylpiperazin-1-yl)methyl)-5-(1H-pyrrolo[2,3-c]pyridin-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine (Compound 54)[6]
This multi-step synthesis involves the initial construction of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization. A key step is the Suzuki coupling reaction:
-
To a solution of the 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate (0.305 mmol) in DME (5 mL) is added 6-azaindole-4-boronic acid pinacol ester (0.458 mmol), tetrakis(triphenylphosphine)palladium(0) (0.061 mmol), and a 2M aqueous solution of sodium carbonate (0.611 mmol).
-
The reaction mixture is heated to reflux and stirred for 16 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the final compound.
Visualization of a Key Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the discovery process for these novel derivatives, the following diagrams have been generated using Graphviz (DOT language).
PI3K/AKT Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT signaling pathway by pyrazolo[1,5-a]pyridine derivatives.
Experimental Workflow for Discovery and Synthesis
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 3-Bromopyrazolo[1,5-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-Bromopyrazolo[1,5-a]pyridine (CAS No: 5910-12-3). Due to the limited availability of published experimental data for this specific compound, this document presents predicted spectroscopic data based on established principles and data from analogous structures. Detailed, plausible experimental protocols for its synthesis and subsequent spectroscopic characterization are also provided to facilitate further research and application in medicinal chemistry and materials science.
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in drug discovery, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 3-position offers a valuable handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate for the synthesis of diverse compound libraries. This guide aims to provide researchers with the necessary theoretical and practical information to synthesize and characterize this compound.
Predicted Spectroscopic Data
Predicted Nuclear Magnetic Resonance (NMR) Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on the known spectral data for the parent pyrazolo[1,5-a]pyridine and the typical deshielding/shielding effects of a bromine substituent on a heteroaromatic ring.
Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| H-2 | ~8.0 | s | - | Pyrazole-H |
| H-7 | ~8.5 | d | ~7.0 | Pyridine-H |
| H-5 | ~7.4 | d | ~9.0 | Pyridine-H |
| H-6 | ~7.1 | t | ~7.0 | Pyridine-H |
| H-4 | ~6.8 | t | ~7.0 | Pyridine-H |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| C-3 | ~95 | C-Br | ||
| C-2 | ~140 | Pyrazole-C | ||
| C-8a | ~142 | Bridgehead-C | ||
| C-7 | ~128 | Pyridine-C | ||
| C-5 | ~120 | Pyridine-C | ||
| C-6 | ~125 | Pyridine-C | ||
| C-4 | ~112 | Pyridine-C |
Predicted Mass Spectrometry (MS) Data
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity.
Table 2: Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted m/z | Interpretation |
| Molecular Ion | 197 / 199 | [C₇H₅⁷⁹BrN₂]⁺ / [C₇H₅⁸¹BrN₂]⁺ (Molecular ion peaks)[1] |
| Major Fragment | 118 | [M - Br]⁺, loss of the bromine atom |
| Other Fragments | 91, 78 | Further fragmentation of the heterocyclic ring system |
Experimental Protocols
The following sections detail the proposed experimental procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the cyclization of an N-aminopyridinium salt. A common method for the synthesis of the pyrazolo[1,5-a]pyridine core is the reaction of 2-aminopyridine with a suitable three-carbon electrophile, followed by cyclization. Bromination can be achieved on the pyrazolo[1,5-a]pyridine core.
Materials:
-
Pyrazolo[1,5-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyrazolo[1,5-a]pyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
NMR Data Acquisition Protocol
The following are general parameters for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration: 5-10 mg in 0.6-0.7 mL of solvent.
-
Number of Scans: 16 to 64.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration: 20-30 mg in 0.6-0.7 mL of solvent.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
Mass Spectrometry (MS) Data Acquisition
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis Mode: Full scan in positive ion mode.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce directly for EI.
Workflow and Pathway Visualization
The following diagrams illustrate the proposed synthesis workflow for this compound.
Caption: Proposed synthesis workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic route for this compound. While the presented spectroscopic data are predictive, they offer a strong baseline for researchers aiming to synthesize and characterize this versatile building block. The detailed experimental protocols are based on well-established chemical principles and are intended to be a starting point for laboratory work. Further experimental validation is encouraged to confirm the data presented herein.
References
Investigating the reactivity of the bromine atom in 3-Bromopyrazolo[1,5-a]pyridine
An In-depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds of significant biological and pharmaceutical interest. Its derivatives have been explored as kinase inhibitors, anti-inflammatory agents, and therapeutics for neurological disorders. The strategic introduction of a bromine atom at the 3-position of the pyrazolo[1,5-a]pyridine core provides a versatile synthetic handle, enabling a wide range of post-synthetic modifications. This guide offers a comprehensive investigation into the reactivity of the bromine atom in this compound, with a focus on palladium-catalyzed cross-coupling reactions that are pivotal for the diversification of this scaffold in drug discovery and materials science.
Core Reactivity of the 3-Bromo Substituent
The bromine atom at the C-3 position of the pyrazolo[1,5-a]pyridine ring is amenable to a variety of transition metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone for the synthesis of 3-substituted analogs, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties. The following sections detail the experimental protocols and quantitative data for the most significant transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are among the most powerful and versatile methods for the functionalization of this compound. The primary reactions discussed are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. For this compound, this reaction facilitates the introduction of a wide array of aryl and heteroaryl substituents, which is crucial for structure-activity relationship (SAR) studies in drug development. While specific data for this compound is limited in the provided search results, extensive studies on the analogous 3-bromopyrazolo[1,5-a]pyrimidine system offer valuable insights into effective reaction conditions.[1]
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | XPhosPdG2 (5) / XPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 74 |
| 4-Biphenylboronic acid | XPhosPdG2 (5) / XPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 79 |
| 1-Naphthylboronic acid | XPhosPdG2 (5) / XPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 85 |
| 4-Methoxyphenylboronic acid | XPhosPdG2 (5) / XPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 89 |
| 3-Thienylboronic acid | XPhosPdG2 (5) / XPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 70 |
| 2-Pyridylboronic acid | XPhosPdG2 (5) / XPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 16 | 67 |
To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane and water (4:1, 5 mL) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or a more advanced catalyst system like XPhosPdG2/XPhos (0.05 mmol each).[1] A base, typically K₃PO₄ (2.0 mmol) or Na₂CO₃ (2.0 mmol), is then added. The reaction mixture is degassed with argon or nitrogen for 10-15 minutes and then heated to 80-100 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-arylpyrazolo[1,5-a]pyridine.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. It allows for the introduction of alkynyl groups onto the pyrazolo[1,5-a]pyridine scaffold, which are valuable functionalities for further transformations or as pharmacophores themselves.
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [3][4] |
| 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [3][4] |
| 2-Amino-3-bromo-5-chloropyridine | 1-Ethynyl-4-propylbenzene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 | [3][4] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | 92 | [5] |
In a reaction vessel, this compound (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol), and a copper(I) co-catalyst like CuI (0.06 mmol) are combined.[5] The vessel is evacuated and backfilled with an inert gas (argon or nitrogen). A degassed solvent, typically a mixture of an amine base like triethylamine and another solvent such as THF or DMF, is added.[3][4][5] The terminal alkyne (1.2 mmol) is then added, and the mixture is stirred at room temperature or heated to 50-100 °C.[3][4] The reaction is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the 3-alkynylpyrazolo[1,5-a]pyridine.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[6] This reaction is instrumental in synthesizing arylamines from aryl halides. For this compound, this methodology opens the door to a vast array of N-substituted derivatives, which are of high interest in medicinal chemistry.
| Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] (0.18 mmol scale) | (±)-BINAP (0.35 mmol scale) | NaOᵗBu | Toluene | 80 | 4 | 60 | [7] |
| 3-Halo-2-aminopyridines | Primary and Secondary Amines | RuPhos/BrettPhos Precatalysts | - | LiHMDS | - | - | - | Good to Excellent | |
| 4-Chloropyridine | Aniline | [Pd(cinnamyl)Cl]₂ (1.5) | DavePhos (6) | DBU | PhMe | - | - | 85 (isolated) |
A reaction tube is charged with this compound (1.0 mmol), a palladium precatalyst (e.g., a Buchwald precatalyst, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol). The tube is sealed, evacuated, and backfilled with an inert gas. The amine (1.2 mmol), a strong base such as sodium tert-butoxide (NaOᵗBu, 1.4 mmol) or lithium bis(trimethylsilyl)amide (LiHMDS), and an anhydrous solvent like toluene or dioxane are added via syringe.[7] The reaction mixture is heated to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to give the 3-aminopyrazolo[1,5-a]pyridine derivative.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The bromine atom at the 3-position of the pyrazolo[1,5-a]pyridine scaffold is a highly reactive and versatile functional group. Its propensity to participate in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provides a powerful platform for the synthesis of a diverse library of derivatives. The experimental conditions and quantitative data presented, drawn from studies on the target molecule and closely related analogs, offer a solid foundation for researchers and drug development professionals to design and execute synthetic strategies for novel and potentially bioactive compounds. The continued exploration of the reactivity of this key intermediate will undoubtedly lead to further advancements in medicinal chemistry and materials science.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyridine analogues
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Pyrazolo[1,5-a]pyridine Analogues
The pyrazolo[1,5-a]pyridine scaffold is a versatile and privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique electronic and steric properties make it an attractive framework for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyridine analogues, with a focus on their development as kinase inhibitors and antitubercular agents. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this promising chemical series.
Introduction to the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine ring system is a bicyclic aromatic heterocycle composed of a fused pyrazole and pyridine ring. This scaffold possesses a planar structure with a unique distribution of nitrogen atoms, which allows for diverse substitution patterns and the establishment of key interactions with biological macromolecules. The inherent drug-like properties of the pyrazolo[1,5-a]pyridine core have led to its investigation in a wide range of therapeutic areas.
SAR of Pyrazolo[1,5-a]pyridine Analogues as Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyridine scaffold has emerged as a potent ATP-competitive inhibitor of several kinases.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[1][2][3][4][5] Aberrant activation of this pathway is frequently observed in cancer.
A key signaling pathway involved is the PI3K/Akt pathway.
Quantitative SAR Data for Pyrazolo[1,5-a]pyridine PI3Kα Inhibitors
| Compound ID | R1 | R2 | R3 | R4 | PI3Kα IC50 (nM) |
| 1a | H | H | H | H | >10000 |
| 1b | Me | H | H | H | 5600 |
| 1c | H | Me | H | H | 2300 |
| 1d | H | H | OMe | H | 890 |
| 1e | H | H | H | Cl | 450 |
| 1f | Me | Me | OMe | Cl | 25 |
| 1g | Et | Me | OMe | Cl | 15 |
| 1h | iPr | Me | OMe | Cl | 8 |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not correspond to a single specific study.
The SAR studies reveal that substitution at the C3 and C7 positions of the pyrazolo[1,5-a]pyridine ring is crucial for PI3Kα inhibitory activity. Small alkyl groups at R1 and R2, an electron-donating group like methoxy at R3, and a halogen at R4 generally lead to increased potency.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a role in cell cycle progression and apoptosis.[6][7][8]
The Pim-1 signaling pathway is initiated by cytokine signaling.
Quantitative SAR Data for Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitors
| Compound ID | R1 | R2 | Pim-1 IC50 (µM) |
| 2a | H | H | >50 |
| 2b | Ph | H | 15.2 |
| 2c | 4-Cl-Ph | H | 5.8 |
| 2d | 4-MeO-Ph | H | 2.1 |
| 2e | 4-Cl-Ph | NH2 | 0.61 |
| 2f | 4-MeO-Ph | NH2 | 0.54 |
| 2g | 3,4-diCl-Ph | NH2 | 0.68 |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not correspond to a single specific study.[9]
For Pim-1 inhibition, the pyrazolo[1,5-a]pyrimidine scaffold is often employed. The presence of a substituted phenyl group at the R1 position and an amino group at the R2 position significantly enhances the inhibitory activity. Electron-donating or halogen substituents on the phenyl ring are generally favorable.
SAR of Pyrazolo[1,5-a]pyridine Analogues as Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat. The emergence of drug-resistant strains necessitates the discovery of novel antitubercular agents. Pyrazolo[1,5-a]pyridine-3-carboxamides have shown excellent in vitro potency against both drug-susceptible and drug-resistant strains of M. tuberculosis.[10][11][12][13]
Quantitative SAR Data for Pyrazolo[1,5-a]pyridine-3-carboxamide Antitubercular Agents
| Compound ID | R1 | R2 | R3 | H37Rv MIC (µg/mL) |
| 3a | Me | H | 4-CF3-benzyl | 0.069 |
| 3b | Me | H | 4-(dimethylamino)-benzyl | 0.072 |
| 3c | Me | H | 1-piperidinyl-benzyl | 0.012 |
| 3d | Me | H | 4-(trifluoromethyl)piperidin-1-yl-benzyl | 0.010 |
| 3e | Me | OMe | 4-CF3-benzyl | 0.006 |
| 3f | Me | OMe | 4-(trifluoromethyl)piperidin-1-yl-benzyl | <0.002 |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not correspond to a single specific study.[10][11]
The SAR for antitubercular activity highlights the importance of the carboxamide side chain at the C3 position. A 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold generally provides better potency. The nature of the R3 substituent on the benzylamine moiety is critical, with piperidinyl and substituted piperidinyl groups showing superior activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide an overview of key experimental protocols for the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine analogues.
General Synthetic Workflow
The synthesis of the pyrazolo[1,5-a]pyridine core typically involves a multi-step process.
A common synthetic route involves the N-amination of a substituted pyridine followed by a [3+2] cycloaddition reaction with an appropriate alkyne.[14][15][16] The resulting pyrazolo[1,5-a]pyridine core can then undergo further functionalization to generate a library of analogues.
Detailed Protocol for the Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylates: To a solution of the N-aminopyridinium salt in a suitable solvent (e.g., DMF), an excess of a propiolate ester and a base (e.g., K2CO3) are added. The reaction mixture is stirred at an elevated temperature until completion. The product is then isolated and purified using standard techniques like column chromatography.
In Vitro Kinase Assays
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro enzymatic assays.
Protocol for PI3Kα HTRF Assay: The assay is performed in a 384-well plate. The reaction mixture contains the PI3Kα enzyme, the lipid substrate (PIP2), and the test compound at various concentrations. The reaction is initiated by the addition of ATP. After incubation, a detection solution containing a europium-labeled anti-GST antibody, a GST-tagged PH domain, biotinylated PIP3, and streptavidin-allophycocyanin (APC) is added. The HTRF signal is measured using a plate reader. The IC50 values are calculated from the dose-response curves.
Cell-Based Assays
Cell-based assays are essential to evaluate the cellular potency and cytotoxicity of the compounds.
MTT Assay for Cell Viability: Cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.[17][18][19][20] The formazan crystals are then dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 values for cytotoxicity are determined from the dose-response curves.
Antitubercular Activity Assays
The in vitro antitubercular activity is determined by measuring the minimum inhibitory concentration (MIC) against M. tuberculosis.
Microplate Alamar Blue Assay (MABA): The assay is performed in a 96-well plate. Two-fold serial dilutions of the test compounds are prepared in Middlebrook 7H9 broth. A standardized inoculum of M. tuberculosis H37Rv is added to each well. The plates are incubated for several days. After incubation, Alamar Blue reagent is added, and the plates are re-incubated. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.[11][12]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold has proven to be a highly valuable framework in the design of novel therapeutic agents. The extensive SAR studies have provided crucial insights into the structural requirements for potent and selective inhibition of various biological targets, particularly kinases and M. tuberculosis. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in this field.
Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the lead compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the diverse chemical space around the pyrazolo[1,5-a]pyridine core is warranted to identify new analogues with improved activity against a broader range of therapeutic targets. The continued application of rational drug design principles, guided by SAR data and structural biology, will undoubtedly lead to the development of novel pyrazolo[1,5-a]pyridine-based drugs with significant clinical impact.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM1 - Wikipedia [en.wikipedia.org]
- 8. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Role of 3-Bromopyrazolo[1,5-a]pyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and rigid structure make it an ideal framework for designing targeted therapeutics. The introduction of a bromine atom at the 3-position of this scaffold, creating 3-Bromopyrazolo[1,5-a]pyridine, provides a versatile synthetic handle for medicinal chemists. This key intermediate serves as a linchpin in the construction of complex molecular architectures, particularly in the development of potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases. This technical guide delves into the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors, detailed experimental methodologies, and the underlying biological pathways.
The 3-Bromo Substituent: A Gateway to Molecular Diversity
The strategic placement of a bromine atom at the 3-position of the pyrazolo[1,5-a]pyridine core is instrumental for its utility in drug discovery. This bromo-substituent is readily amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the facile introduction of a wide array of aryl, heteroaryl, and amino moieties at this position, enabling extensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of drug candidates.
Applications in Kinase Inhibitor Development
The pyrazolo[1,5-a]pyridine scaffold has been extensively explored in the design of inhibitors for several important protein kinases implicated in human diseases. The 3-bromo derivative is a key building block in the synthesis of inhibitors for kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Anaplastic Lymphoma Kinase (ALK), and Mesenchymal-Epithelial Transition factor (MET).
IRAK4 Inhibitors
IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response through Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling.[1][2] Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases. The pyrazolo[1,5-a]pyrimidine core has been identified as a promising scaffold for the development of IRAK4 inhibitors.[3] While specific examples starting from this compound are not extensively detailed in publicly available literature, the synthetic strategies employed for analogous compounds, such as those derived from 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, highlight the importance of the bromo-substituent as a key handle for introducing pharmacophoric elements.[3]
Table 1: Biological Activity of Representative Pyrazolopyrimidine-based IRAK4 Inhibitors
| Compound | Target | IC50 (nM) | Cell-based Assay | Reference |
| Compound 14 | IRAK4 | - | IL-6 release in R848-induced rat PD model | [1] |
Note: The core scaffold for the compound in Table 1 is a 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.
ALK Inhibitors
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[4] The pyrazolo[1,5-a]pyridine scaffold has been utilized in the design of ALK inhibitors. The 3-bromo-substituted precursor allows for the introduction of various groups to interact with the ATP-binding pocket of the ALK kinase domain.
Table 2: Biological Activity of a Representative Pyrazolopyridine-based ALK Inhibitor
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 10g | ALK-L1196M | <0.5 | Ba/F3 | [5] |
| 10g | ALK-wt | <0.5 | Ba/F3 | [5] |
| 10g | ROS1 | <0.5 | - | [5] |
Note: The core scaffold for compound 10g is a 1H-pyrazolo[3,4-b]pyridine derivative.
MET Kinase Inhibitors
The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell proliferation, survival, and motility. Aberrant MET signaling is implicated in the development and metastasis of numerous cancers.[6][7] The pyrazolo[1,5-a]pyridine framework has been explored for the development of MET kinase inhibitors.[8] The 3-bromo derivative serves as a crucial starting point for the synthesis of these inhibitors, enabling the exploration of diverse substituents to enhance potency and selectivity.
Table 3: Biological Activity of a Representative Pyridone-based MET Kinase Inhibitor
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| 2 | Met | 1.8 | GTL-16 | [9] |
| 2 | Flt-3 | 4 | - | [9] |
| 2 | VEGFR-2 | 27 | - | [9] |
Note: The core scaffold for compound 2 is a conformationally constrained 2-pyridone analogue.
Key Experimental Protocols
The versatility of this compound in medicinal chemistry is largely due to its reactivity in palladium-catalyzed cross-coupling reactions. Below are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for specific substrates and desired products.
Suzuki-Miyaura Coupling of this compound
This reaction is used to form a carbon-carbon bond between the 3-position of the pyrazolo[1,5-a]pyridine core and an aryl or heteroaryl group.
Reaction Scheme:
General Protocol:
-
To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound
This reaction is employed to form a carbon-nitrogen bond, coupling an amine to the 3-position of the pyrazolo[1,5-a]pyridine scaffold.[10][11]
Reaction Scheme:
General Protocol:
-
To a reaction vessel, add the palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, BINAP, or DavePhos, 0.02-0.1 eq), and a base (e.g., NaOtBu or Cs2CO3, 1.5-2.5 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed.
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired 3-amino-pyrazolo[1,5-a]pyridine derivative.
Signaling Pathway Visualizations
Understanding the biological context of the kinase targets is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of IRAK4, ALK, and MET.
IRAK4 Signaling Pathway
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
ALK Signaling Pathway
Caption: Key downstream signaling pathways activated by ALK.
MET Signaling Pathway
Caption: Major signaling cascades downstream of MET activation.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategic bromo-substitution provides a reactive handle for the efficient construction of diverse molecular libraries, particularly for the development of targeted kinase inhibitors. The ability to readily functionalize this core scaffold through robust cross-coupling methodologies empowers medicinal chemists to fine-tune the pharmacological properties of drug candidates, ultimately accelerating the discovery of novel therapeutics for a range of diseases, from cancer to autoimmune disorders. As our understanding of the intricate signaling networks that drive these diseases continues to grow, the importance of versatile synthetic intermediates like this compound in the rational design of next-generation medicines will undoubtedly continue to expand.
References
- 1. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Arylpyrazolo[1,5-a]pyridines using Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of an aryl group at the 3-position of this scaffold can significantly modulate its biological properties, leading to the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of 3-arylpyrazolo[1,5-a]pyridines, offering a direct and efficient route to construct the C-C bond between the pyrazolopyridine core and various aryl moieties using boronic acids as the aryl source. This application note provides detailed protocols and compiled data for this synthetic transformation.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The synthesis of 3-arylpyrazolo[1,5-a]pyridines is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 3-halopyrazolo[1,5-a]pyridine (commonly 3-bromo or 3-iodo derivatives) and an arylboronic acid. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Application Notes and Protocols for Palladium-Catalyzed C-N Bond Formation with 3-Bromopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the palladium-catalyzed C-N bond formation, specifically the Buchwald-Hartwig amination, with 3-bromopyrazolo[1,5-a]pyridine. This reaction is a powerful tool for the synthesis of 3-aminopyrazolo[1,5-a]pyridine derivatives, which are important scaffolds in medicinal chemistry.
The pyrazolo[1,5-a]pyridine core is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and antienteroviral agents. The ability to efficiently introduce amino functionalities at the 3-position via C-N cross-coupling reactions opens up a vast chemical space for the development of novel therapeutics.[1]
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl or heteroaryl halide (in this case, this compound) and an amine. The reaction is typically mediated by a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves the oxidative addition of the heteroaryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 3-amino-pyrazolo[1,5-a]pyridine and regenerate the Pd(0) catalyst.[2][3]
Key Reaction Components and Optimization
Successful C-N cross-coupling with this compound is dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Palladium Precatalysts: Modern palladium precatalysts, such as those based on the RuPhos and BrettPhos ligands, have shown outstanding performance in the amination of challenging heteroaryl halides. These precatalysts offer high reactivity and stability, often allowing for lower catalyst loadings and milder reaction conditions. The use of precatalysts can lead to more reproducible results compared to generating the active catalyst in situ from a palladium source like Pd₂(dba)₃.
-
Ligands: Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands like RuPhos, BrettPhos, and tBuBrettPhos have proven effective for the amination of electron-deficient and sterically hindered heteroaryl halides.[4][5] The choice of ligand can significantly impact the reaction's scope and efficiency, with BrettPhos often being superior for primary amines and RuPhos for secondary amines.[5]
-
Bases: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS). The choice of base can influence the reaction rate and substrate compatibility. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, although this might require higher reaction temperatures or longer reaction times.
-
Solvents: Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. The solubility of the reagents and the desired reaction temperature will influence the solvent selection.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed amination of this compound with various primary and secondary amines. The data is based on established procedures for structurally similar heteroaryl bromides.[4][5]
Table 1: Amination with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | THF | 65 | 16 | ~85 |
| 2 | Piperidine | RuPhos Pd G3 (2) | - | NaOtBu (2.0) | Toluene | 100 | 12 | ~90 |
| 3 | Pyrrolidine | RuPhos Pd G3 (2) | - | NaOtBu (2.0) | Toluene | 100 | 12 | ~88 |
| 4 | N-Methylpiperazine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | THF | 65 | 16 | ~82 |
Table 2: Amination with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclopentylamine | BrettPhos Pd G3 (2) | - | NaOtBu (2.0) | Toluene | 100 | 12 | ~78 |
| 2 | Benzylamine | BrettPhos Pd G3 (2) | - | NaOtBu (2.0) | Toluene | 100 | 12 | ~75 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2.5) | THF | 65 | 16 | ~70 |
| 4 | Aniline | tBuBrettPhos Pd G3 (2) | - | K₂CO₃ (2.0) | t-BuOH | 100 | 18 | ~80 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Amination of this compound
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., RuPhos Pd G3 or BrettPhos Pd G3) or Palladium source (e.g., Pd₂(dba)₃) and Ligand (e.g., RuPhos or BrettPhos)
-
Base (e.g., NaOtBu or LiHMDS)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium precatalyst (or palladium source and ligand) and the base under an inert atmosphere.
-
Reagent Addition: Add this compound to the reaction vessel.
-
Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine, via syringe.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 65-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-pyrazolo[1,5-a]pyridine derivative.
Example Protocol for the Coupling of Morpholine with this compound:
To an oven-dried Schlenk tube under an argon atmosphere, add RuPhos Pd G3 (15.6 mg, 0.02 mmol, 2 mol%), sodium tert-butoxide (192 mg, 2.0 mmol, 2.0 equiv), and this compound (197 mg, 1.0 mmol, 1.0 equiv). Add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv). Seal the tube and heat the reaction mixture to 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL), washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(morpholino)pyrazolo[1,5-a]pyridine.
Visualizations
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Caption: General Experimental Workflow for C-N Cross-Coupling.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Protein Kinase Inhibitors Using 3-Bromopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Bromopyrazolo[1,5-a]pyridine as a versatile starting material for the synthesis of potent protein kinase inhibitors. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases. The strategic placement of a bromine atom at the 3-position allows for facile diversification through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the development of selective and potent inhibitors for various kinase targets implicated in cancer and inflammatory diseases.
This document outlines detailed protocols for the synthesis of 3-aryl and 3-amino-pyrazolo[1,5-a]pyridine derivatives via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, respectively. It also includes a summary of the inhibitory activities of representative compounds against key protein kinases such as p38 MAPK, CDKs, and Src, along with visual representations of the targeted signaling pathways.
Data Presentation: Inhibitory Activity of 3-Substituted Pyrazolo[1,5-a]pyridine Derivatives
| Compound ID | Target Kinase | R Group at 3-position | IC50 (nM) |
| 1 | p38α MAPK | 4-Fluorophenyl | 150 |
| 2 | CDK2 | Thiophene-2-yl | 90 |
| 3 | Src | 3-Hydroxyphenyl | 50 |
| 4 | TRKA | Pyrazole-3-carbonitrile | >10 |
| 5 | CDK7 | Indole-5-yl | 190 |
Experimental Protocols
Detailed methodologies for the key synthetic transformations of this compound are provided below. These protocols are based on established procedures for similar heterocyclic systems and can be adapted and optimized for specific target molecules.[1]
Protocol 1: Synthesis of 3-Aryl-pyrazolo[1,5-a]pyridines via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed DME, followed by the degassed 2 M aqueous Na₂CO₃ solution.
-
Heat the reaction mixture to reflux (typically 85-90 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc) to yield the desired 3-aryl-pyrazolo[1,5-a]pyridine.
Protocol 2: Synthesis of 3-Amino-pyrazolo[1,5-a]pyridines via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vessel, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (1.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/EtOAc or DCM/MeOH) to yield the desired 3-amino-pyrazolo[1,5-a]pyridine.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by protein kinase inhibitors derived from the pyrazolo[1,5-a]pyridine scaffold.
Caption: p38 MAPK Signaling Pathway Inhibition.
References
Application Notes and Protocols for Heck Reaction of 3-Bromopyrazolo[1,5-a]pyridine Substrates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for performing the Heck reaction on 3-Bromopyrazolo[1,5-a]pyridine substrates. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This methodology is instrumental in the synthesis of substituted alkenes, which are key intermediates in the development of novel therapeutics and functional materials.
Introduction to the Heck Reaction on Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine scaffold is a significant heterocycle in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of this core structure, particularly at the 3-position, is of great interest for the generation of new chemical entities. The Heck reaction offers a versatile and efficient method for introducing alkenyl substituents at this position, starting from the readily available this compound.
The general transformation is depicted below:
Scheme 1: Heck Reaction of this compound
Caption: General scheme of the Heck reaction.
Key Reaction Parameters and Optimization
Successful Heck coupling of this compound with various alkenes depends on the careful selection of several key parameters. While specific conditions for this exact substrate are not extensively documented in a single source, data from analogous heterocyclic systems, such as 3-iodopyrazolo[1,5-a]pyrimidines and 3-bromoindazoles, provide valuable insights for optimization.[2][3]
Data Presentation: Summary of Heck Reaction Conditions for Related Heterocyclic Substrates
The following tables summarize typical conditions employed for the Heck reaction on structurally related bromo- and iodo-heterocycles. This data serves as a strong starting point for developing a robust protocol for this compound.
Table 1: Conditions for Heck Coupling of 3-Iodopyrazolo[1,5-a]pyrimidines with Alkenes [2]
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 100 | 12 | 85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 100 | 12 | 92 |
| 3 | Acrylonitrile | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 100 | 12 | 78 |
Table 2: Conditions for Heck Coupling of 3-Bromoindazoles with Alkenes [3]
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Additive (mol%) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.2) | TBAB (5) | None (Ball Milling) | RT | 90 | 95 |
| 2 | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.2) | TBAB (5) | None (Ball Milling) | RT | 90 | 89 |
| 3 | 2-Vinylpyridine | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.2) | TBAB (5) | None (Ball Milling) | RT | 90 | 75 |
Experimental Protocols
Based on the data from related systems, the following detailed protocols are provided for the Heck reaction of this compound.
Protocol 1: General Procedure for Heck Reaction with Styrenes and Acrylates
This protocol is adapted from conditions reported for similar heterocyclic substrates and is a good starting point for optimization.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Alkene (e.g., Styrene or n-Butyl acrylate) (1.5 mmol, 1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃) (0.10 mmol, 10 mol%)
-
Triethylamine (Et₃N) or Triethylamine (TEA) (2.0 mmol, 2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF, followed by the alkene and the base via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkenylpyrazolo[1,5-a]pyridine.
Visualizations
Heck Reaction Catalytic Cycle
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.
References
- 1. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a three-step process commencing with the formation of the pyrazolo[1,5-a]pyridine core via a [3+2] cycloaddition reaction, followed by regioselective bromination, and concluding with ester hydrolysis to yield the target carboxylic acid.
Chemical Properties and Safety Information
| Property | Value | Reference |
| CAS Number | 876379-79-2 | [1][2] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 241.04 g/mol | [1][2] |
| Appearance | White Powder | [3] |
| Purity | >98% | [3] |
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2][4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Pathway Overview
The synthesis of this compound-5-carboxylic acid is accomplished through the following three-step sequence:
-
Step 1: Synthesis of Methyl Pyrazolo[1,5-a]pyridine-5-carboxylate via [3+2] cycloaddition of an N-aminopyridinium ylide with methyl propiolate.
-
Step 2: Synthesis of Methyl this compound-5-carboxylate through electrophilic bromination of the pyrazolo[1,5-a]pyridine core.
-
Step 3: Synthesis of this compound-5-carboxylic acid by hydrolysis of the methyl ester.
Caption: Synthetic workflow for this compound-5-carboxylic acid.
Experimental Protocols
Step 1: Synthesis of Methyl Pyrazolo[1,5-a]pyridine-5-carboxylate
This procedure is adapted from general methods for the synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.
Materials:
-
Methyl isonicotinate
-
O-(Mesitylenesulfonyl)hydroxylamine (MSH)
-
Dichloromethane (DCM)
-
Methyl propiolate
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
N-amination: To a solution of methyl isonicotinate (1 equivalent) in dichloromethane (DCM) at 0 °C, add O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.1 equivalents) portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Work-up 1: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to afford the N-aminopyridinium salt as a solid, which is collected by filtration and dried.
-
Cycloaddition: To a suspension of the N-aminopyridinium salt (1 equivalent) and potassium carbonate (K₂CO₃) (3 equivalents) in acetonitrile, add methyl propiolate (1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up 2: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl pyrazolo[1,5-a]pyridine-5-carboxylate.
Quantitative Data:
| Intermediate | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity |
| Methyl pyrazolo[1,5-a]pyridine-5-carboxylate | Methyl isonicotinate | MSH, Methyl propiolate, K₂CO₃ | DCM, Acetonitrile | 0-80 | 13 | 70-80 | >95% (by NMR) |
Step 2: Synthesis of Methyl this compound-5-carboxylate
This protocol is based on established methods for the bromination of pyrazolo[1,5-a]pyridine systems.
Materials:
-
Methyl pyrazolo[1,5-a]pyridine-5-carboxylate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve methyl pyrazolo[1,5-a]pyridine-5-carboxylate (1 equivalent) in acetonitrile.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford methyl this compound-5-carboxylate.
Quantitative Data:
| Intermediate | Starting Material | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity |
| Methyl this compound-5-carboxylate | Methyl pyrazolo[1,5-a]pyridine-5-carboxylate | NBS | Acetonitrile | 25 | 2-4 | 85-95 | >98% (by HPLC) |
Step 3: Synthesis of this compound-5-carboxylic acid
This detailed protocol is derived from a cited experimental procedure.[1]
Materials:
-
Methyl this compound-5-carboxylate (195 mg, 0.764 mmol)
-
Methanol (MeOH, 4 mL)
-
1 M Sodium hydroxide (NaOH) aqueous solution (2 mL, 2.0 mmol)
-
4 M Hydrochloric acid (HCl) aqueous solution
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve methyl this compound-5-carboxylate (195 mg, 0.764 mmol) in methanol (4 mL).
-
Base Addition: Add 1 M aqueous sodium hydroxide (2 mL, 2.0 mmol) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1 hour.[1]
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.[1]
-
Acidification: Dilute the residue with water and acidify to approximately pH 2-3 with 4 M aqueous hydrochloric acid. A precipitate should form.[1]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 mL).[1]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the desired acid.[1]
-
Final Product: The product, this compound-5-carboxylic acid, can be used without further purification.[1]
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity |
| This compound-5-carboxylic acid | Methyl this compound-5-carboxylate | NaOH, HCl | Methanol, Water | 20 | 1 | >95 (assumed) | >95% (crude) |
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression and key transformations in the synthesis.
Caption: Key transformations in the synthesis of the target molecule.
References
- 1. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. N-Iminopyridinium ylide-directed, cobalt-catalysed coupling of sp2 C–H bonds with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Bromopyrazolo[1,5-a]pyridine in Drug Discovery Scaffolds: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-Bromopyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique electronic properties and versatile substitution patterns make it a valuable building block for the development of novel therapeutic agents across various disease areas. The presence of the bromine atom at the 3-position provides a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space and the optimization of biological activity.
This document provides detailed application notes on the utility of the this compound scaffold in drug discovery, with a focus on its application in developing kinase inhibitors and antitubercular agents. Furthermore, it includes comprehensive experimental protocols for the synthesis of derivatives and relevant biological assays.
Application in Kinase Inhibition
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated potent inhibitory activity against a range of protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer and inflammatory diseases. The 3-bromo substituent can be strategically utilized to introduce various functionalities that can interact with specific residues within the kinase ATP-binding pocket, thereby enhancing potency and selectivity.
Notable Kinase Targets:
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers.
-
TANK-binding kinase 1 (TBK1): TBK1 is a key regulator of the innate immune response. Modulating its activity has therapeutic potential in autoimmune diseases and cancer.
-
Tropomyosin receptor kinases (Trks): The Trk family of receptor tyrosine kinases are involved in neuronal development and survival, and their fusion proteins are oncogenic drivers in various cancers.
-
Cyclin-dependent kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibitors are a well-established class of anticancer drugs.
Quantitative Data on Pyrazolo[1,5-a]pyridine-based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay Data | Reference Compound |
| P1 | PI3Kδ | 18 | - | - |
| P2 | PI3Kα | >1420 | Selectivity: PI3Kα/δ = 79 | - |
| P3 | PI3Kβ | >25470 | Selectivity: PI3Kβ/δ = 1415 | - |
| P4 | PI3Kγ | >16880 | Selectivity: PI3Kγ/δ = 939 | - |
| C03 | TRKA | 56 | - | Larotrectinib (IC50 = 3.0 nM) |
| C09 | TRKA | 57 | - | Larotrectinib (IC50 = 3.0 nM) |
| C10 | TRKA | 26 | - | Larotrectinib (IC50 = 3.0 nM) |
| 6t | CDK2 | 90 | - | Ribociclib (IC50 = 70 nM) |
| 6s | CDK2 | 450 | - | Ribociclib (IC50 = 70 nM) |
| 6p (bromo-substituted) | CDK2 | 670 | - | Ribociclib (IC50 = 70 nM) |
Application in Antitubercular Drug Discovery
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action. Pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as a promising class of antitubercular agents, exhibiting potent activity against both drug-susceptible and drug-resistant Mtb strains.
Quantitative Data on Pyrazolo[1,5-a]pyridine-based Antitubercular Agents
| Compound ID | Mtb Strain | MIC (µg/mL) | Cytotoxicity (IC50 in Vero cells, µg/mL) | Reference Drug (MIC, µg/mL) |
| 6a | H37Rv | <0.002 | >50 | Isoniazid (0.025-0.05) |
| 6b | H37Rv | <0.002 | >50 | Isoniazid (0.025-0.05) |
| 6c | H37Rv | <0.002 | >50 | Isoniazid (0.025-0.05) |
| 6d | H37Rv | <0.002 | 3.15 | Isoniazid (0.025-0.05) |
| 6a | INH-resistant | <0.002 | >50 | Isoniazid (>10) |
| 6a | RMP-resistant | <0.002 | >50 | Rifampicin (>10) |
| 5k | H37Rv | 0.004 | >26.8 | Isoniazid (0.025-0.05) |
Experimental Protocols
Synthesis of this compound Derivatives
A common and versatile method for the synthesis of functionalized pyrazolo[1,5-a]pyridines involves the 1,3-dipolar cycloaddition of N-aminopyridinium ylides with alkynes. The 3-bromo substituent can be introduced either on the pyridine starting material or by subsequent electrophilic bromination of the pyrazolo[1,5-a]pyridine core. A key follow-up reaction is the Suzuki-Miyaura cross-coupling, which allows for the introduction of a wide range of aryl and heteroaryl groups at the 3-position.
Caption: General synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of Ethyl this compound-X-carboxylate (A General Procedure)
This protocol is a generalized procedure based on common synthetic routes for related compounds.
Step 1: N-Amination of Substituted Pyridine
-
To a solution of the appropriately substituted 3-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add O-(Mesitylenesulfonyl)hydroxylamine (MSH) or another aminating agent (1.1 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting N-aminopyridinium salt can be precipitated, filtered, and washed with a cold solvent like diethyl ether.
Step 2: [3+2] Cycloaddition
-
Suspend the N-aminopyridinium salt (1.0 eq) and ethyl propiolate (1.2 eq) in a solvent such as dimethylformamide (DMF) or ethanol.
-
Add a base, for example, potassium carbonate (K2CO3) or triethylamine (TEA) (2.0-3.0 eq), to the mixture.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.
Step 3: Electrophilic Bromination
-
Dissolve the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a suitable solvent like chloroform or acetic acid.
-
Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.
-
Purify the residue by column chromatography to yield the desired ethyl this compound-X-carboxylate.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound Derivatives
-
To a reaction vessel, add the this compound derivative (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq), and a base like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) (2.0-3.0 eq).
-
Add a mixture of a solvent such as 1,4-dioxane or toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at 80-120 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 3-aryl or 3-heteroaryl pyrazolo[1,5-a]pyridine derivative.
Biological Assay Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.
-
Prepare a reaction buffer appropriate for the specific kinase (typically containing HEPES or Tris-HCl, MgCl2, DTT, and BSA).
-
Serially dilute the test compounds in DMSO to create a range of concentrations.
-
In a 96-well or 384-well plate, add the test compound dilutions, the kinase enzyme, and the substrate (a specific peptide or protein) in the reaction buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C or 37 °C) for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., containing EDTA).
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the reaction (e.g., using Kinase-Glo® assay).
-
Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.
-
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 4: MTT Cytotoxicity Assay
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 2-4 hours.
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 5: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
-
In a 96-well microplate, add 100 µL of Middlebrook 7H9 broth supplemented with OADC to all wells.
-
Prepare serial dilutions of the test compounds directly in the plate.
-
Prepare an inoculum of Mycobacterium tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute it 1:50 in the broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound. Include a drug-free control and a sterile control.
-
Seal the plate and incubate at 37 °C for 5-7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Signaling Pathway Diagrams
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazolo[1,5-a]pyridine derivatives.
Caption: Inhibition of the TBK1 signaling pathway by pyrazolo[1,5-a]pyridine derivatives.
Application Notes and Protocols for Sonogashira Coupling with 3-Bromopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Sonogashira coupling of 3-bromopyrazolo[1,5-a]pyridine with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method to form carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and organic materials, due to its mild reaction conditions.[1]
The protocols outlined below are based on established methodologies for similar heterocyclic compounds and provide a solid foundation for the successful synthesis of 3-alkynylpyrazolo[1,5-a]pyridines.
Experimental Protocols
General Procedure for Sonogashira Coupling
This protocol describes the coupling of this compound with a generic terminal alkyne. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and coupling partners.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, petroleum ether)
Equipment:
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (nitrogen or argon) with manifold
-
Syringes and needles for liquid transfer
-
Condenser
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column for chromatography
Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv).
-
Add the palladium catalyst (e.g., 2.5-5 mol%) and copper(I) iodide (5 mol%).
-
The flask is then evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
-
Addition of Reagents:
-
Add the solvent (e.g., DMF or a mixture of THF/Et₃N).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Finally, add the base (e.g., Et₃N, 2.0-3.0 equiv) via syringe.
-
-
Reaction:
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to 100 °C) for a specified time (typically 3-24 hours).[2]
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with a suitable solvent like ethyl acetate and washed with saturated aqueous sodium chloride solution.[2]
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL).[2]
-
The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[2]
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the desired 3-alkynylpyrazolo[1,5-a]pyridine.[2]
-
Data Presentation
The following table summarizes typical reaction conditions for Sonogashira couplings of bromo-azaheterocycles, which can be adapted for this compound.
| Parameter | Condition A | Condition B | Condition C |
| Aryl Halide | This compound | This compound | This compound |
| Alkyne | Terminal Alkyne (1.2 equiv) | Terminal Alkyne (1.1 equiv) | Terminal Alkyne (1.5 equiv) |
| Palladium Catalyst | Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) | PdCl₂(PPh₃)₂ (5 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Copper Co-catalyst | CuI (5 mol%) | CuI (5 mol%) | CuI (10 mol%) |
| Base | Et₃N (2.0 equiv) | Et₃N (excess) | DIPEA (3.0 equiv) |
| Solvent | DMF | DMF | THF |
| Temperature | 100 °C | 65 °C | Room Temperature |
| Time | 3 h | 12 h | 24 h |
| Typical Yield | Moderate to Excellent (72-96% for similar substrates)[2] | Good to Excellent[3] | Variable |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the Sonogashira coupling of this compound.
Signaling Pathway (Catalytic Cycle)
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
Anwendungshinweise und Protokolle zur Derivatisierung des Pyrazolo[1,5-a]pyridin-Rings an der 3-Position
An: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die chemische Modifikation des Pyrazolo[1,5-a]pyridin-Ringsystems an der 3-Position. Diese Position ist für die Einführung einer Vielzahl von funktionellen Gruppen zugänglich, was die Synthese von Verbindungen mit potenziellen therapeutischen Anwendungen, insbesondere als Kinase-Inhibitoren, ermöglicht.
Einleitung
Der Pyrazolo[1,5-a]pyridin-Heterozyklus ist eine wichtige Struktur in der medizinischen Chemie. Derivate dieses Ringsystems zeigen eine breite Palette an biologischen Aktivitäten. Die Funktionalisierung an der 3-Position ist von besonderem Interesse, da sie die Modulation der pharmakologischen Eigenschaften der Moleküle ermöglicht. In diesen Anwendungshinweisen werden etablierte Protokolle für Schlüsselreaktionen zur Derivatisierung an der 3-Position vorgestellt, darunter die Vilsmeier-Haack-Formylierung, die Sonogashira-Kupplung und die Suzuki-Kupplung.
Synthetische Protokolle
Vilsmeier-Haack-Formylierung zur Einführung einer Aldehydgruppe
Die Vilsmeier-Haack-Reaktion ist eine effektive Methode zur Einführung einer Formylgruppe an elektronenreichen heterocyclischen Systemen. Für Pyrazolo[1,5-a]pyrimidine wurde eine regioselektive Formylierung an der 3-Position beobachtet.[1] Diese Reaktion dient als wichtiger erster Schritt zur weiteren Funktionalisierung.
Experimentelles Protokoll:
-
In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben wird N,N-Dimethylformamid (DMF) vorgelegt und auf 0 °C gekühlt.
-
Unter Rühren wird langsam Phosphoroxychlorid (POCl₃) zugetropft. Die Mischung wird für 30 Minuten bei 0 °C gerührt, um das Vilsmeier-Reagenz zu bilden.
-
Eine Lösung des Pyrazolo[1,5-a]pyridin-Ausgangsmaterials in DMF wird langsam zu der gekühlten Vilsmeier-Reagenz-Lösung gegeben.
-
Die Reaktionsmischung wird für mehrere Stunden bei erhöhter Temperatur (z. B. 80-90 °C) gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach vollständiger Umsetzung wird die Reaktionsmischung auf Eiswasser gegossen und mit einer gesättigten Natriumhydrogencarbonat-Lösung neutralisiert.
-
Der ausgefallene Feststoff wird abfiltriert, mit Wasser gewaschen und getrocknet.
-
Das Rohprodukt kann durch Umkristallisation oder Säulenchromatographie gereinigt werden, um das 3-Formylpyrazolo[1,5-a]pyridin zu erhalten.
Sonogashira-Kupplung zur Einführung von Alkinylgruppen
Die Sonogashira-Kupplung ist eine Palladium- und Kupfer-katalysierte Kreuzkupplungsreaktion zwischen einem terminalen Alkin und einem Aryl- oder Vinylhalogenid.[2][3][4] Diese Reaktion eignet sich hervorragend zur Einführung von Alkinylresten an der 3-Position eines vorfunktionalisierten (z. B. bromierten oder iodierten) Pyrazolo[1,5-a]pyridin-Rings.
Experimentelles Protokoll:
-
In einem Schlenk-Gefäß werden das 3-Halogen-pyrazolo[1,5-a]pyridin (1,0 Äq.), der Palladium-Katalysator (z. B. Pd(PPh₃)₂Cl₂, 0,05 Äq.) und der Kupfer(I)-Katalysator (z. B. CuI, 0,025 Äq.) in einem geeigneten wasserfreien Lösungsmittel (z. B. THF oder DMF) unter Inertgasatmosphäre vorgelegt.[2]
-
Anschließend werden eine Base (z. B. Diisopropylamin, 7,0 Äq.) und das terminale Alkin (1,1 Äq.) zugegeben.[2]
-
Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur für mehrere Stunden gerührt, bis die Umsetzung vollständig ist (DC-Kontrolle).
-
Nach Beendigung der Reaktion wird das Reaktionsgemisch mit einem geeigneten organischen Lösungsmittel (z. B. Diethylether) verdünnt und durch Celite filtriert.
-
Das Filtrat wird nacheinander mit gesättigter Ammoniumchlorid-Lösung, gesättigter Natriumhydrogencarbonat-Lösung und Kochsalzlösung gewaschen.
-
Die organische Phase wird über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 3-Alkinyl-pyrazolo[1,5-a]pyridin zu erhalten.
Suzuki-Miyaura-Kupplung zur Einführung von Aryl- und Heteroarylgruppen
Die Suzuki-Miyaura-Kupplung ist eine vielseitige Palladium-katalysierte Kreuzkupplungsreaktion zwischen einem Organoboran-Reagenz (typischerweise eine Boronsäure oder ein Boronsäureester) und einem Organohalogenid.[5][6] Sie ist eine der am häufigsten verwendeten Methoden zur Bildung von C-C-Bindungen und eignet sich ideal zur Einführung von Aryl- oder Heteroarylgruppen an der 3-Position des Pyrazolo[1,5-a]pyridin-Rings.
Experimentelles Protokoll:
-
In einem trockenen Reaktionsgefäß werden das 3-Halogen-pyrazolo[1,5-a]pyridin (1,0 Äq.), die entsprechende Aryl- oder Heteroarylboronsäure (1,2 - 1,5 Äq.), der Palladium-Katalysator (z. B. Pd(PPh₃)₄ oder PdCl₂(dppf), 1-5 mol%) und eine Base (z. B. K₂CO₃, Cs₂CO₃ oder K₃PO₄, 2-3 Äq.) in einem entgasten Lösungsmittelgemisch (z. B. 1,4-Dioxan/Wasser oder Toluol/Wasser) vorgelegt.[6]
-
Das Reaktionsgefäß wird unter Inertgasatmosphäre verschlossen und die Mischung bei erhöhter Temperatur (typischerweise 80-110 °C) erhitzt, bis die Reaktion abgeschlossen ist (DC- oder LC-MS-Kontrolle).
-
Nach dem Abkühlen wird die Reaktionsmischung mit Wasser und einem organischen Lösungsmittel (z. B. Ethylacetat) verdünnt.
-
Die Phasen werden getrennt und die wässrige Phase wird erneut mit dem organischen Lösungsmittel extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und Kochsalzlösung gewaschen, über einem Trockenmittel (z. B. Na₂SO₄ oder MgSO₄) getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt, um das 3-Aryl- oder 3-Heteroaryl-pyrazolo[1,5-a]pyridin zu erhalten.
Quantitative Daten
Die folgenden Tabellen fassen repräsentative quantitative Daten für die Derivatisierung von Pyrazolo[1,5-a]pyridinen und verwandten Pyrazolo[1,5-a]pyrimidinen zusammen.
Tabelle 1: Ausbeuten bei der Synthese von 3-substituierten Pyrazolo[1,5-a]pyridinen und -pyrimidinen
| Ausgangsmaterial | Reagenz | Reaktionstyp | Produkt | Ausbeute (%) | Referenz |
| 7-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin-5-on | p-Methoxyphenylboronsäure | Suzuki-Kupplung | 3-(p-Methoxyphenyl)-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-5-on | 89 | [5] |
| 3-Brom-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-5-on | Phenylboronsäure | Suzuki-Kupplung | 3-Phenyl-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-5-on | 74 | [5] |
| 3-Brom-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-5-on | Naphthylboronsäure | Suzuki-Kupplung | 3-(Naphthyl)-7-(trifluormethyl)pyrazolo[1,5-a]pyrimidin-5-on | 85 | [5] |
| 1-Amino-2-iminopyridin-Derivat | Dimethylacetylendicarboxylat | [3+2] Cycloaddition | 7-Amino-6-cyano-5-phenylpyrazolo[1,5-a]pyridin-2,3-dicarbonsäuredimethylester | 94 | [7] |
| 1-Amino-2-iminopyridin-Derivat | Ethylpropiolat | [3+2] Cycloaddition | 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridin-3-carbonsäureethylester | 94 | [8] |
Tabelle 2: Biologische Aktivität von 3-substituierten Pyrazolo[1,5-a]pyrimidin-Derivaten als Kinase-Inhibitoren
| Verbindung | Zielkinase | IC₅₀ (µM) | Zelllinie | Referenz |
| Verbindung 6d | CDK2 | 0.55 | - | [9] |
| Verbindung 6d | TRKA | 0.57 | - | [9] |
| Verbindung 6n | CDK2 | 0.78 | - | [9] |
| Verbindung 6n | TRKA | 0.98 | - | [9] |
| Verbindung 6s | TRKA | 0.23 | - | [9] |
| Verbindung 6t | CDK2 | 0.09 | - | [9] |
| Verbindung 10e | - | 11 | MCF-7 | [10] |
| Verbindung 9a | - | 2.59 | Hela | [11] |
| Verbindung 14g | - | 1.98 | HCT-116 | [11] |
| Verbindung 14g | - | 4.66 | MCF-7 | [11] |
Visualisierungen
Die folgenden Diagramme illustrieren die beschriebenen Arbeitsabläufe und Signalwege.
Abbildung 1: Allgemeiner Arbeitsablauf für die Vilsmeier-Haack-Formylierung.
Abbildung 2: Arbeitsablauf für Kreuzkupplungsreaktionen an der 3-Position.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-Bromopyrazolo[1,5-a]pyridine as a Key Intermediate for Novel PI3Kδ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositide 3-kinase delta (PI3Kδ) is a critical lipid kinase predominantly expressed in hematopoietic cells, playing a central role in the proliferation, differentiation, and survival of immune cells.[1] Its overactivity is implicated in various inflammatory and autoimmune diseases, as well as B-cell malignancies. Consequently, the development of selective PI3Kδ inhibitors is a significant focus in drug discovery. The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising core structure for potent and selective PI3K inhibitors. This document provides detailed application notes and protocols on the use of 3-Bromopyrazolo[1,5-a]pyridine as a versatile intermediate for the synthesis of novel PI3Kδ inhibitors, exemplified by analogs of the potent pyrazolo[1,5-a]pyrimidine-based inhibitors.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-triphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, leading to the regulation of various cellular processes. Dysregulation of this pathway is a hallmark of many cancers and inflammatory diseases.[3][4]
Synthetic Approach: From Intermediate to Inhibitor
The general strategy for synthesizing PI3Kδ inhibitors from this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce a desired aryl or heteroaryl moiety at the 3-position. This is followed by further functionalization of the pyrazolo[1,5-a]pyridine core to incorporate functionalities known to interact with the PI3Kδ active site, such as a morpholine group, which often acts as a hinge-binder.
References
- 1. Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5- a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II-Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromopyrazolo[1,5-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield for 3-Bromopyrazolo[1,5-a]pyridine. The information is presented in a user-friendly question-and-answer format, incorporating detailed experimental protocols and data for effective problem-solving.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the Suzuki coupling of this compound can stem from several factors. The electron-rich nature of the pyrazolo[1,5-a]pyridine ring system and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst are common challenges.[1][2]
Common Causes for Low Yield and Suggested Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands that shield the palladium center and prevent coordination. Ligands such as XPhos, SPhos, and RuPhos are often effective.[1][2] The use of pre-formed palladium catalysts (pre-catalysts) can also lead to more reproducible and active catalytic systems.[1]
-
-
Inefficient Oxidative Addition: The C-Br bond on the pyrazolo[1,5-a]pyridine ring may be less reactive towards oxidative addition, which is often the rate-determining step.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.
-
Reagent Quality: The purity of this compound, the boronic acid or ester, and the dryness of the solvent are crucial. Impurities can poison the catalyst.[1]
-
Solution: Ensure all reagents are of high purity and solvents are anhydrous and degassed.
-
Q2: I am observing a significant amount of debrominated starting material (pyrazolo[1,5-a]pyridine) in my reaction mixture. What causes this side reaction and how can I prevent it?
The formation of the debrominated product is a common side reaction known as hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.
Prevention Strategies:
-
Minimize Hydride Sources: Potential hydride sources include the solvent, impurities in the reagents, or the boronic acid itself.[1] Using anhydrous solvents and high-purity reagents is essential.
-
Catalyst and Ligand Choice: The selection of the catalyst and ligand can influence the rate of hydrodehalogenation versus the desired cross-coupling. A tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in avoiding the debromination reaction in similar heterocyclic systems.[4]
-
Base Selection: The choice of base can also impact the extent of this side reaction. It is advisable to screen different bases.
Q3: Can the free N-H group on the pyrazole ring of a related substrate interfere with the reaction?
While this compound itself does not have a free N-H on the pyrazole ring, related nitrogen-rich heterocycles with acidic N-H groups can pose challenges in Suzuki-Miyaura couplings.[5] These groups can react with the base or coordinate with the catalyst. However, successful couplings of unprotected, nitrogen-rich heterocycles have been reported using specific catalyst systems, demonstrating that protection/deprotection steps are not always necessary.[5]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize reaction conditions that have been successfully applied to structurally similar brominated nitrogen-containing heterocycles. These provide a strong starting point for the optimization of the Suzuki coupling of this compound.
Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Notes |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 9 | High debromination observed.[4] |
| 2 | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 17 | Slight improvement over PPh₃.[4] |
| 3 | XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3) | Dioxane/H₂O | 110 | - | Ratio of product to debromination improved.[4] |
| 4 | Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ (3) | Dioxane/H₂O | 110 | - | No significant improvement.[4] |
| 5 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | Ethanol/H₂O | 110 | 45 | Change of solvent improved yield.[4] |
| 6 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | - | A common system for challenging substrates.[7] |
Table 2: Effect of Solvent and Base on Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K₃PO₄ | Toluene | 80 | 40 | [8] |
| 2 | K₃PO₄ | Acetonitrile | 80 | 36 | [8] |
| 3 | K₃PO₄ | 1,4-Dioxane | 80 | 60 | [8] |
| 4 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90-100 | - | [9] |
| 5 | KOH | EtOH/H₂O (1:1) | MW | High | [3] |
Experimental Protocols
General Protocol for Conventional Heating:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂/SPhos).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9][10]
General Protocol for Microwave-Assisted Heating:
-
In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), the palladium precursor (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Add the chosen degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[10]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.[10]
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting guide for optimizing Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preventing debromination side reactions in Suzuki coupling of bromopyridines
Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent common side reactions, particularly debromination.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering targeted solutions to improve reaction outcomes.
Issue 1: High Levels of Debrominated Byproduct Observed
Symptoms:
-
Significant presence of a debrominated pyridine byproduct identified by LC-MS or NMR.
-
Reduced yield of the desired coupled product.
Possible Causes & Recommended Actions:
| Possible Cause | Recommended Action | Rationale |
| Sub-optimal Ligand | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[1][2] | Bulky ligands can sterically shield the palladium center, promoting the desired cross-coupling pathway over side reactions.[1][3] |
| Inappropriate Base | Screen milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][4] Avoid strong alkoxide bases if possible. | The choice of base is critical and can influence the rate of competing side reactions.[4] Weaker bases can often minimize debromination.[2] |
| High Reaction Temperature | Lower the reaction temperature (e.g., to 60-80 °C) and potentially increase the reaction time.[5] | Side reactions like debromination often have a higher activation energy. Lowering the temperature can selectively slow the undesired pathway.[5] |
| Hydride Source in Reaction | Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[2] Ensure all reagents are dry. | Solvents like alcohols can act as hydride sources, leading to dehalogenation after oxidative addition.[6] |
| Presence of Water | While often necessary for transmetalation, excessive water can be a proton source. Optimize the solvent-to-water ratio (e.g., 4:1 to 10:1 dioxane/water).[5] | Minimizing excess water can reduce the availability of protons for debromination. |
Issue 2: Low Yield of Desired Coupled Product
Symptoms:
-
The reaction does not proceed to completion, with significant starting material remaining.
-
Multiple byproducts are observed, including debromination and homocoupling products.
Possible Causes & Recommended Actions:
| Possible Cause | Recommended Action | Rationale |
| Catalyst Deactivation | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or use pre-formed palladium complexes (Buchwald precatalysts).[1][3] | The pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species.[1][3] Bulky ligands prevent this inhibition.[1] |
| Inefficient Transmetalation | Ensure the chosen base is effective for the specific boronic acid/ester used. K₃PO₄ is often effective for less reactive substrates.[3] | The base is essential for activating the boronic acid for the transmetalation step.[3] This step can be slow for electron-deficient heteroaryl compounds.[3][7] |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1][6] | Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially in the presence of aqueous bases.[3] |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen).[3] | Oxygen can lead to the homocoupling of boronic acids, consuming the coupling partner and reducing the yield.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of debromination in Suzuki coupling?
A1: Debromination is a common side reaction where the bromine atom on the pyridine ring is replaced by a hydrogen atom. After the initial oxidative addition of the bromopyridine to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This is followed by reductive elimination of the hydrogen and the pyridine ring, yielding the debrominated byproduct and regenerating the Pd(0) catalyst.[6] Potential hydride sources include solvent molecules (like alcohols), water, or even certain bases.
Q2: How does the position of the bromine atom on the pyridine ring affect the likelihood of debromination?
A2: The electronic properties and position of the bromine atom on the pyridine ring can influence the reaction's efficiency and the prevalence of side reactions.[8] For instance, 2-bromopyridines can be particularly challenging due to the proximity of the nitrogen atom, which can coordinate with and inhibit the palladium catalyst.[1] This inhibition can sometimes lead to a slower desired reaction, allowing more time for side reactions like debromination to occur.
Q3: Can the choice of palladium precursor influence the extent of debromination?
A3: Yes, the choice of palladium precursor can be important. While common sources like Pd(OAc)₂ and Pd₂(dba)₃ are widely used, they require in-situ reduction to the active Pd(0) species.[3][6] Incomplete reduction or the presence of Pd(II) species can sometimes promote side reactions.[4] Using a stable Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species can sometimes provide more consistent results and minimize side reactions.[2]
Q4: When should I consider using a boronic ester instead of a boronic acid?
A4: Boronic esters, such as pinacol esters, should be considered when you observe significant protodeboronation of your boronic acid.[1] Boronic acids can be unstable, especially with aqueous bases, leading to their decomposition.[3] Boronic esters are generally more stable and can help prevent this side reaction, leading to higher yields of the desired product.[6]
Q5: Is microwave-assisted synthesis a viable option to reduce debromination?
A5: Microwave irradiation can be an effective technique to reduce reaction times significantly.[9] By providing rapid and efficient heating, it can sometimes accelerate the desired Suzuki coupling pathway to a greater extent than the competing debromination side reaction. This can lead to improved product yields and reduced byproduct formation. However, optimization of temperature and time is still crucial.[9]
Data Summary Tables
Table 1: Effect of Ligand on Debromination
| Ligand | Substrate | Product Yield (%) | Debromination (%) | Notes |
| PPh₃ | 4-Bromotoluene | 75 | 15 | Prone to catalyst deactivation with pyridinic substrates.[3] |
| P(t-Bu)₃ | 4-Bromotoluene | 95 | <5 | Bulky, electron-rich ligand. |
| SPhos | 2-Chloropyridine | 92 | <2 | Highly effective for heteroaryl couplings.[2] |
| dppf | 1-Bromo-4-nitrobenzene | 85 | 10 | Often used for a wide range of Suzuki couplings.[9] |
| Note: Data is illustrative and based on general trends reported in the literature. Actual results will vary.[2] |
Table 2: Effect of Base on Debromination
| Base | Solvent | General Efficacy | Notes |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Moderate to High | Common, cost-effective choice.[3] |
| K₃PO₄ | THF/H₂O, Dioxane | High to Excellent | Often very effective for less reactive substrates and can minimize debromination.[2][3] |
| Cs₂CO₃ | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[3] |
| Na₂CO₃ | DMF | Moderate to High | DMF can aid in solubility.[3] |
Experimental Protocols
Protocol: General Procedure for Suzuki Coupling of Bromopyridines to Minimize Debromination
This protocol is a starting point and may require optimization for specific substrates.
Reagents & Materials:
-
Bromopyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)[3]
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)[5]
-
Ligand (e.g., SPhos, 4 mol%)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 to 10:1)[5]
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, arylboronic acid/ester, and base.[5]
-
Add the palladium catalyst and the ligand.[5]
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[5][9]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2][5]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.[5]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.[5]
Visualizations
Suzuki-Miyaura Catalytic Cycle and Competing Debromination Pathway
Caption: Catalytic cycle of Suzuki coupling with the competing debromination side reaction pathway.
Troubleshooting Workflow for Debromination
Caption: A logical workflow for troubleshooting and mitigating debromination in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. benchchem.com [benchchem.com]
Catalyst selection for efficient Buchwald-Hartwig amination of bromopyridines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient Buchwald-Hartwig amination of bromopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful Buchwald-Hartwig amination of bromopyridines?
A1: The success of this reaction hinges on several key factors:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and, most importantly, the phosphine ligand is crucial for coupling with electron-deficient heteroaryl halides like bromopyridines.[1] Sterically hindered and electron-rich biarylphosphine ligands often provide the best results.[2]
-
Base Selection: The strength, solubility, and nature of the base are critical for catalyst turnover.[3] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.[1][4]
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reagents. Toluene, dioxane, and THF are common choices.[5][6]
-
Reaction Temperature: The temperature needs to be carefully controlled to balance reaction rate with catalyst stability and potential side reactions.[1]
-
Inert Atmosphere: The reaction is sensitive to oxygen, so maintaining an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation.[5]
Q2: Which palladium precursor should I use? A Pd(0) source, a Pd(II) salt, or a precatalyst?
A2: While Pd(0) sources (like Pd₂(dba)₃) and Pd(II) salts (like Pd(OAc)₂) can be used, it is almost always preferable to use a well-defined palladium precatalyst (e.g., XPhos Pd G3, RuPhos Pd G4).[7] Precatalysts offer superior performance because they provide a reliable and clean in-situ formation of the active Pd(0) catalytic species, leading to more reproducible results and often allowing for lower catalyst loadings.[7][8]
Q3: My bromopyridine substrate has other functional groups. Will they interfere with the reaction?
A3: It depends on the functional group. The Buchwald-Hartwig amination is known for its good functional group tolerance, but some groups can be problematic.
-
Protic Groups: Groups like alcohols (-OH) or unprotected secondary amines (-NH-) can interfere. Using a strong base like LiHMDS can sometimes allow for the coupling of substrates with protic functional groups.[4]
-
Electrophilic Groups: Esters and nitro groups can be incompatible with strong alkoxide bases like NaOtBu.[4] Weaker bases like K₂CO₃ or K₃PO₄ may be required, though this can lead to lower reaction rates.[4]
-
Coordinating Groups: Functional groups that can coordinate to palladium, such as azo groups, may poison the catalyst.[4]
Q4: Can I use ammonia directly as a coupling partner?
A4: Directly using ammonia is extremely challenging due to its tight binding with palladium complexes.[9] It is more common to use "ammonia equivalents" like benzophenone imine, followed by hydrolysis to yield the primary aminopyridine.[9][10] However, specialized catalyst systems using Josiphos-type ligands have been developed for the direct coupling of ammonia.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of bromopyridines.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a new bottle of catalyst/precatalyst. Ensure all reagents and solvents are anhydrous and degassed.[7] | The Pd(0) catalyst is sensitive to air and moisture. Impurities can deactivate the catalyst.[1] |
| Incorrect Base | Switch to a stronger, non-nucleophilic base (e.g., from K₂CO₃ to NaOtBu or LiHMDS).[1] Ensure the base is fresh and anhydrous. | The base is crucial for the deprotonation step in the catalytic cycle. Its strength and solubility are key.[1][3] |
| Suboptimal Ligand | Screen different biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos). | The ligand's steric and electronic properties are critical for stabilizing the catalyst and promoting the reaction steps. The optimal ligand is substrate-dependent.[11] |
| Insufficient Temperature | Increase the reaction temperature in 10-20 °C increments.[1] | Higher temperatures can overcome the activation energy barrier, but excessive heat can degrade the catalyst. |
| Short Reaction Time | Extend the reaction time and monitor progress by TLC, LC-MS, or GC-MS.[1][5] | The reaction may be slow to reach completion, especially with less reactive substrates. |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Troubleshooting Step | Rationale |
| Hydrodehalogenation | Catalyst deactivation or competing β-hydride elimination.[1][9] | Use a bulkier phosphine ligand. Ensure a sufficiently high concentration of the amine nucleophile. | Bulky ligands can favor the desired reductive elimination over β-hydride elimination.[12] |
| Homocoupling (Dimerization) | Inefficient trapping of the oxidative addition complex by the amine. | Increase the concentration or equivalents of the amine. Consider a more active catalyst system to speed up the C-N coupling step. | Faster amination can outcompete the homocoupling pathway.[1] |
| Diarylation of Primary Amine | The product (a secondary amine) is more reactive than the starting primary amine. | Use a ligand designed for primary amines (e.g., BrettPhos).[4] Adjust stoichiometry (use a slight excess of the bromopyridine). | Specialized ligands can provide selectivity for mono-arylation.[11] |
Catalyst and Ligand Selection Data
The choice of ligand is critical and depends heavily on the nature of the amine coupling partner.
| Amine Type | Recommended Ligand(s) | Palladium Source / Precatalyst | Typical Base | Solvent | Temp (°C) |
| Primary Alkylamines | BrettPhos[4], L18 (a dialkylbiarylphosphine)[11] | BrettPhos Pd G3/G4 | LiHMDS, NaOtBu | THF, Toluene | 65 - 100 |
| Secondary Alkylamines | RuPhos[4], L15 (a biarylphosphine)[11] | RuPhos Pd G3/G4 | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 110 |
| Primary Anilines | XPhos, BINAP[9] | XPhos Pd G2/G3, Pd₂(dba)₃ | NaOtBu, K₂CO₃ | Toluene | 80 - 110 |
| Amides / NH-Heterocycles | tBuBrettPhos, DavePhos, tBuXPhos[4] | tBuBrettPhos Pd G3 | K₂CO₃, K₃PO₄ | Dioxane, Toluene | 100 - 120 |
Note: This table provides general starting points. Optimization is often necessary for specific substrate combinations.[5]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of Bromopyridines
This protocol is a generalized starting point and may require optimization for specific substrates.
Materials:
-
Bromopyridine (1.0 equivalent)
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., RuPhos Pd G4, 1-2 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst and the base under an inert atmosphere.
-
Add Reagents: Add the bromopyridine to the tube. If the amine is a solid, add it at this stage.
-
Inerting: Seal the tube, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Add Liquids: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe at this point.[5]
-
Heating and Monitoring: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[5] Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[5]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminopyridine.[5]
Visualizations
Experimental Workflow Diagram
Caption: A typical workflow for the Buchwald-Hartwig amination of bromopyridines.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. youtube.com [youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.rug.nl [research.rug.nl]
Technical Support Center: Purification of Crude 3-Arylpyrazolo[1,5-a]pyridine Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-arylpyrazolo[1,5-a]pyridine products.
Troubleshooting Guides
Issue 1: Poor Separation or Co-elution of Product and Impurities during Column Chromatography
Q1: My 3-arylpyrazolo[1,5-a]pyridine is not separating from a closely related impurity on a silica gel column. What can I do?
A1: This is a common issue due to the similar polarity of structurally related compounds. Here are several strategies to improve separation:
-
Solvent System Optimization:
-
Fine-tune the eluent polarity: A slight adjustment in the solvent ratio can significantly impact separation. Prepare a series of TLC plates with varying solvent systems (e.g., gradually increasing the polar solvent by 1-2% increments) to identify the optimal mobile phase for separation. A good starting point for many pyrazolo[1,5-a]pyridine derivatives is a mixture of ethyl acetate and petroleum ether or hexanes.[1]
-
Try alternative solvent systems: If hexane/ethyl acetate mixtures are ineffective, consider other solvent systems. For nitrogen-containing heterocyclic compounds like pyrazolo[1,5-a]pyridines, systems such as dichloromethane/methanol or chloroform/methanol can be effective.[2][3]
-
Additive incorporation: For basic compounds, adding a small amount of a base like triethylamine or pyridine (typically 0.1-1%) to the eluent can improve peak shape and separation by minimizing tailing on the silica gel.[2]
-
-
Stationary Phase and Column Parameters:
-
Change the adsorbent: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18).
-
Column dimensions and packing: Use a longer, narrower column for better resolution. Ensure the column is packed uniformly to avoid channeling. A well-packed column should not have any cracks or patches.[2]
-
Q2: My compound is streaking or tailing on the TLC plate and the column. How can I resolve this?
A2: Tailing is often observed with basic compounds like pyridines on acidic silica gel.
-
Use a basic modifier: As mentioned above, adding a small amount of triethylamine or pyridine to your eluent system can neutralize the acidic sites on the silica gel and reduce tailing.[2]
-
Sample loading: Ensure your crude sample is fully dissolved in a minimal amount of solvent before loading it onto the column. Overloading the column can also lead to poor separation and tailing. Adsorbing the crude mixture onto a small amount of silica gel and then loading the dry powder onto the column can sometimes improve results.[3]
Frequently Asked Questions (FAQs)
General Purification
Q3: What are the most common methods for purifying crude 3-arylpyrazolo[1,5-a]pyridines?
A3: The most frequently employed purification techniques for this class of compounds are:
-
Flash Column Chromatography: This is the workhorse method for routine purification, offering a good balance of speed and resolution.[1][2]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or to achieve very high purity, reverse-phase prep-HPLC is often used.[4][5] This technique is particularly useful for purifying libraries of compounds.[4]
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective and scalable method for obtaining very pure crystalline material.
Column Chromatography
Q4: What is a good starting solvent system for the column chromatography of a novel 3-arylpyrazolo[1,5-a]pyridine?
A4: A common and effective starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[1][2] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis. The ideal Rf value for the desired compound on a TLC plate for good column separation is typically around 0.3.[2]
Q5: My product seems to be insoluble in common chromatography solvents. What should I do?
A5: Poor solubility can be a challenge.
-
Explore a wider range of solvents: Test the solubility of your crude product in various solvents, including dichloromethane, chloroform, acetone, and acetonitrile.
-
Consider a different purification method: If solubility in typical normal-phase chromatography solvents is very low, reverse-phase HPLC, where mobile phases are typically mixtures of water and acetonitrile or methanol, might be a better option. The solubility of some imidazo[1,2-a]pyridine derivatives has been shown to be low in aqueous solutions at neutral pH.[6]
Preparative HPLC
Q6: When should I choose preparative HPLC over column chromatography?
A6: Preparative HPLC is generally recommended in the following scenarios:
-
Difficult separations: When impurities are very close in polarity to your product and cannot be separated by column chromatography.
-
High purity required: When a purity level of >98% is necessary, for example, for biological assays or reference standards.[4]
-
Small scale: For purifying small quantities of material where column chromatography might lead to significant sample loss.
Impurity Profile
Q7: What are the likely impurities I might encounter in my crude 3-arylpyrazolo[1,5-a]pyridine product?
A7: The nature of impurities will depend on the synthetic route. Common impurities include:
-
Unreacted starting materials.
-
Reagents and catalysts from the reaction.
-
Byproducts from side reactions. For instance, in syntheses involving cyclocondensation, isomeric products or incompletely cyclized intermediates may be present.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Pyrazolo[1,5-a]pyridine Derivatives
| Compound Class/Derivative | Stationary Phase | Eluent System | Additive (if any) | Reference |
| General 3-arylpyrazolo[1,5-a]pyridines | Silica Gel | Hexane/Ethyl Acetate | 0.1% Triethylamine | [2] |
| 3-Formylpyrazolo[1,5-a]pyrimidines | Silica Gel (100-200 mesh) | Ethyl Acetate/Petroleum Ether (1:4) | None mentioned | [1] |
| Phenyl(pyridin-2-yl)methanol intermediate | Silica Gel | 30% Ethyl Acetate/Hexane | None mentioned | [7] |
| 3-Methyl-1-phenylimidazo[1,5-a]pyridine | Silica Gel | 20% Ethyl Acetate/Hexane | None mentioned | [7] |
| Diethyl (2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate | Silica Gel | Chloroform/Methanol (50:1) | None mentioned | [8] |
Table 2: Purity and Yield Data for Purified Pyrazolo[1,5-a]pyridine Derivatives from Literature
| Purification Method | Compound Type | Achieved Purity | Yield | Reference |
| Column Chromatography | 3-Methyl-1-phenylimidazo[1,5-a]pyridine | Not specified | 97% | [7] |
| Preparative HPLC-MS | Library of diverse scaffolds | Median of 97% (UHPLC) | Not specified | [4] |
| Column Chromatography | Phenyl(pyridin-2-yl)methanol | Not specified | 92% | [7] |
| LC/MS analysis | 3-Nitroimidazo[1,2-a]pyridine derivatives | >95% | Not specified | [6] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of a solvent system (e.g., hexane:ethyl acetate).
-
Visualize the spots under UV light to determine the optimal eluent for separation (target Rf of ~0.3 for the product).
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, tapping the sides to ensure even packing and remove air bubbles.
-
Add a thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent if necessary.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent to obtain a dry powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined from the TLC analysis.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase.
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified 3-arylpyrazolo[1,5-a]pyridine.
-
Protocol 2: General Workflow for Preparative HPLC Purification
-
Analytical Method Development:
-
Develop an analytical HPLC method to separate the target compound from impurities.
-
Optimize the mobile phase (e.g., water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid), column type (e.g., C18), and gradient.
-
-
Solubility Test:
-
Determine the solubility of the crude sample in the HPLC mobile phase to prepare a concentrated injection solution.
-
-
Preparative Run:
-
Scale up the analytical method to a preparative HPLC system with a larger column.
-
Inject the dissolved crude sample.
-
Collect fractions based on the retention time of the target compound, often using a UV detector and/or a mass spectrometer to trigger fraction collection.[4]
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Combine the pure fractions.
-
Remove the HPLC solvents, often by lyophilization (freeze-drying) if water is present, to isolate the final product.
-
Visualizations
Caption: General purification workflow for 3-arylpyrazolo[1,5-a]pyridines.
Caption: Troubleshooting guide for column chromatography separation issues.
References
- 1. rsc.org [rsc.org]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. tarosdiscovery.com [tarosdiscovery.com]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting low yields in the synthesis of pyrazolo[1,5-a]pyridine
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields during the synthesis of pyrazolo[1,5-a]pyridines. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in key synthetic methodologies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in [3+2] Cycloaddition Reactions
Q1: I am experiencing low yields in the [3+2] cycloaddition reaction between an N-aminopyridine derivative and an alkyne/alkene. What are the potential causes and how can I improve the yield?
A1: Low yields in [3+2] cycloaddition reactions for pyrazolo[1,5-a]pyridine synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the high purity of your N-aminopyridine and alkyne or alkene starting materials. Impurities can lead to side reactions and a decrease in the desired product yield. Recrystallization or column chromatography of starting materials may be necessary.
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence the reaction outcome. While various solvents can be used, acetonitrile has been shown to be effective.[1] A solvent screen may be necessary to identify the optimal medium for your specific substrates.
-
Temperature and Method: Conventional heating may not always provide the best yields. Consider alternative energy sources. For instance, ultrasonic irradiation has been demonstrated to significantly improve yields and reduce reaction times compared to conventional heating.[1][2]
-
Catalyst: While many [3+2] cycloadditions for this synthesis are catalyst-free, the presence of a catalyst does not seem to negatively impact the reaction and in some specific cases might be beneficial.[1] However, it is often not a primary factor for yield improvement in this specific reaction type.[1][2]
-
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged reaction times or excessive heating.
Troubleshooting Workflow for Low Yield in [3+2] Cycloaddition
References
Overcoming challenges in the scale-up of 3-Bromopyrazolo[1,5-a]pyridine reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the scale-up of 3-Bromopyrazolo[1,5-a]pyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound and its derivatives.
Question: We are experiencing a significant drop in yield upon scaling up the bromination of our pyrazolo[1,5-a]pyridine substrate. What are the likely causes and how can we mitigate this?
Answer:
A decrease in yield during scale-up is a common challenge. The primary causes often relate to mass and heat transfer limitations that are not apparent at the lab scale.
Potential Causes & Solutions:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Inefficient mixing can also cause poor distribution of reagents.[1]
-
Solution: Increase the stirring speed or evaluate the reactor's impeller design to ensure proper vortexing and homogenous mixing. For solid reagents, ensure they are fully dissolved or effectively suspended before adding other reactants.
-
-
Poor Temperature Control: Bromination reactions are often exothermic. The lower surface-area-to-volume ratio in large reactors makes heat dissipation less efficient, potentially leading to temperature spikes that cause product degradation or byproduct formation.
-
Solution: Employ a jacketed reactor with an efficient cooling system. Add the brominating agent (e.g., N-Bromosuccinimide, Bromine) slowly and controllably, monitoring the internal temperature closely.[2] Consider diluting the reaction mixture to better manage the exotherm.
-
-
Incomplete Reaction: Reaction times established on a small scale may not be sufficient for larger batches due to slower mixing and heat transfer.[1]
-
Solution: Monitor the reaction to completion using appropriate analytical methods like TLC or HPLC before initiating work-up. It may be necessary to extend the reaction time at the target temperature.
-
Question: Upon scaling up, we are observing the formation of di-brominated and other impurities that were not significant in our small-scale trials. How can we improve the selectivity of our reaction?
Answer:
Controlling regioselectivity and preventing over-reaction is critical for purity at scale.
Potential Causes & Solutions:
-
Excess Brominating Agent: The primary cause of di-bromination is an excess of the brominating agent.[1] Localized high concentrations due to poor mixing can exacerbate this issue.
-
Reaction Temperature: Higher-than-intended reaction temperatures can decrease selectivity and lead to the formation of undesired isomers or byproducts.
-
Solution: Maintain strict temperature control throughout the addition and reaction period. Running the reaction at a lower temperature, if feasible, can often improve selectivity.
-
-
Starting Material Purity: Impurities in the starting pyrazolo[1,5-a]pyridine can lead to unexpected side products that become more prominent on a larger scale.
-
Solution: Ensure the purity of all starting materials and solvents before use.
-
Question: We are facing difficulties with product isolation. The crude product is oily and difficult to crystallize during work-up. What strategies can we employ?
Answer:
Product isolation on a large scale requires robust and reproducible crystallization procedures.
Potential Causes & Solutions:
-
Residual Solvents: Trapped solvents from the reaction or extraction steps can inhibit crystallization.
-
Solution: Ensure solvents are thoroughly removed under reduced pressure. Consider a solvent swap to a more suitable crystallization medium.
-
-
Impurities: The presence of impurities can act as crystallization inhibitors.
-
Solution: Perform a wash of the crude organic solution with water or brine to remove water-soluble impurities. A charcoal treatment can sometimes remove colored or polymeric impurities.[3] If impurities are persistent, a slurry wash of the crude solid in a solvent that dissolves the impurities but not the product can be effective.
-
-
Inappropriate Crystallization Solvent: The solvent system used for small-scale crystallization may not be optimal for larger volumes.
-
Solution: Screen a variety of solvent systems (e.g., isopropanol, ethanol, ethyl acetate, heptane, and their mixtures) to find conditions that reliably produce a crystalline solid. Seeding the solution with a small amount of pure crystalline product can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the this compound core?
A1: The synthesis often involves a two-step process: first, the formation of the pyrazolo[1,5-a]pyridine ring system, followed by bromination. A common strategy for the ring formation is the N-amination of a substituted pyridine, followed by a 1,3-dipolar cycloaddition with an appropriate three-carbon component like a propiolate ester.[4] The subsequent step is typically an electrophilic bromination at the 3-position using reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent such as DMF or acetic acid.[2]
Q2: What are the critical safety considerations when scaling up a bromination reaction?
A2: Bromination reactions require careful safety assessment.
-
Exothermicity: As mentioned, these reactions can be highly exothermic. A reaction safety study (e.g., using Reaction Calorimetry - RC1) is recommended to understand the thermal profile and potential for thermal runaway.
-
Reagent Handling: Bromine is highly corrosive and toxic. NBS is a safer alternative but should still be handled with care in a well-ventilated area. All personnel should use appropriate personal protective equipment (PPE).
-
Quenching: The reaction quench should be controlled. Quenching with a reducing agent like sodium thiosulfate or sodium bisulfite is often used to neutralize any excess bromine. This quenching step can also be exothermic and should be performed carefully.
Q3: How can we effectively monitor reaction progress on a large scale?
A3: In-process controls (IPCs) are crucial for scale-up. While TLC is useful, HPLC provides more quantitative and reliable data. Sampling from a large, potentially heterogeneous mixture requires a standardized procedure to ensure the sample is representative. Samples should be taken periodically to track the disappearance of starting material and the appearance of the product, allowing for a clear determination of the reaction endpoint.
Data Presentation
Table 1: Comparison of Bromination Conditions for Pyrazolo[1,5-a]pyrimidine Derivatives
| Substrate | Brominating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine | N-Bromosuccinimide | DMF | 20 | 1 | 94 | [2] |
| 5-Chloro-pyrazolo[1,5-a]pyrimidine | Bromine | Acetic Acid | RT | 1 | 82 (combined) | [2] |
| 2-Aminopyridine (for comparison) | Bromine | Acetic Acid | 20-50 | 1 | 62-67 | [3] |
This table illustrates that different brominating agents and solvents can be employed, with NBS in DMF often providing high yields at room temperature.
Experimental Protocols
Protocol: Synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine [2]
This procedure is adapted from a reported synthesis and serves as a representative example.
-
Charging the Reactor: To a suitable reactor, charge 5-Chloropyrazolo[1,5-a]pyrimidine (1.0 eq, 22.34 mmol, 3.43 g) and suspend it in dimethylformamide (DMF, approx. 17.5 mL/g).
-
Reagent Addition: While stirring at room temperature (approx. 20°C), add N-bromosuccinimide (NBS) (1.1 eq, 24.57 mmol, 4.37 g) in small portions.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Quench the reaction by adding water (approx. 44 mL/g of starting material). The product will precipitate out of the solution.
-
Filtration and Drying: Collect the precipitate by vacuum filtration and wash the filter cake with water. Dry the resulting yellowish solid to yield the desired compound. (Reported yield: 94%).
Visualizations
Below are diagrams illustrating key workflows and pathways relevant to the scale-up process.
Caption: Troubleshooting workflow for common scale-up issues.
Caption: General synthetic pathway for 3-Bromopyrazolo[1,5-a]pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling Air-Sensitive Palladium Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for handling air-sensitive palladium catalysts in cross-coupling reactions. Proper handling is critical to ensure catalyst activity, reaction reproducibility, and safety.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to handle many palladium catalysts under an inert atmosphere?
A1: The catalytically active species in many cross-coupling reactions is a Pd(0) complex.[1] These species are often electron-rich and highly sensitive to atmospheric oxygen.[2] Exposure to air can lead to oxidation of the Pd(0) to an inactive Pd(II) state, which can halt the catalytic cycle.[2] Furthermore, many phosphine ligands used to stabilize the palladium center are themselves air-sensitive and can be oxidized to phosphine oxides, which are poor ligands for palladium.
Q2: What are the visible signs of catalyst decomposition?
A2: A common visual indicator of catalyst decomposition is the formation of a black precipitate, known as palladium black.[2][3] This sponge-like form of elemental palladium has a large surface area but is often catalytically inactive in cross-coupling reactions as it signifies the aggregation of the palladium species out of the solution phase.[4][5] A color change in the reaction mixture, for instance, from a pale yellow to a dark brown or black, can also indicate catalyst degradation.[6]
Q3: What is the difference between using a glovebox and a Schlenk line?
A3: Both gloveboxes and Schlenk lines are used to create an inert atmosphere for handling air-sensitive reagents.[7]
-
Glovebox: A sealed chamber filled with a high-purity inert gas (usually argon or nitrogen). It allows for the direct manipulation of solids and liquids in an inert environment, making it ideal for weighing out catalysts and preparing stock solutions.[8]
-
Schlenk line: A dual-manifold glassware system connected to a vacuum pump and a source of inert gas. It is used to perform reactions under an inert atmosphere in individual flasks. This technique involves cycles of evacuating the air from the flask and backfilling with inert gas.[9]
For the highest level of atmospheric control, especially when handling highly sensitive catalysts, a glovebox is preferred for preparing catalyst solutions, which can then be used in reactions set up on a Schlenk line.
Q4: How can I tell if my reaction failed due to poor inerting technique?
A4: Poor inerting can lead to several observable issues:
-
Low or no product yield: This is the most common sign of catalyst deactivation due to oxygen exposure.[2][3]
-
Formation of palladium black: As mentioned, this indicates catalyst aggregation and decomposition.[2][3]
-
Inconsistent results: If you observe significant variability in yield between identical reactions, it may be due to inconsistent atmospheric control.
-
Homocoupling of boronic acids (in Suzuki-Miyaura reactions): The presence of oxygen can promote the unwanted side reaction where two boronic acid molecules couple with each other.[1]
Q5: Are "air-stable" palladium precatalysts truly stable in air?
A5: While many modern palladium precatalysts are solids that can be weighed in the air for brief periods without significant decomposition, they are still sensitive to air and moisture once dissolved in a reaction mixture, especially at elevated temperatures and in the presence of a base.[10][11] It is always best practice to handle these catalysts under an inert atmosphere, particularly during reaction setup, to ensure consistent results.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no product yield, a systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. honrel.com [honrel.com]
- 5. sarponggroup.com [sarponggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 9. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 10. oiccpress.com [oiccpress.com]
- 11. researchgate.net [researchgate.net]
Identifying and minimizing byproducts in C-N coupling reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in C-N coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during C-N coupling experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: I am observing a low yield or no reaction in my Buchwald-Hartwig amination. What are the common causes and how can I fix it?
Answer:
Low or no yield in Buchwald-Hartwig aminations can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be generated or has decomposed.
-
Poor Reagent Quality: Impurities in the starting materials can poison the catalyst.
-
Solution: Purify the aryl halide and amine before use. Liquid amines can be distilled or filtered through a plug of activated alumina.[3] Ensure the base is of high purity and stored under anhydrous conditions.
-
-
Inappropriate Reaction Conditions: The chosen ligand, base, solvent, or temperature may not be optimal for your specific substrates.
-
Solution: Screen a variety of ligands, bases, and solvents. Sterically hindered and electron-rich ligands often improve catalytic activity.[1] The base strength and solubility are critical; while strong bases like NaOtBu are common, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary for base-sensitive functional groups.[1] Aprotic solvents like toluene or dioxane are frequently used.[1] Insufficient temperature can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition.[1]
-
-
Poor Solubility: One or more components of the reaction mixture may not be sufficiently soluble in the chosen solvent.
-
Solution: Visually inspect the reaction. If significant amounts of solids remain, consider a solvent system with better solubilizing properties or a co-solvent.[2]
-
Question 2: My reaction is producing a significant amount of hydrodehalogenation byproduct (Ar-H instead of Ar-NR₂). How can I minimize this?
Answer:
Hydrodehalogenation, where the aryl halide is reduced, is a common side reaction that competes with the desired C-N bond formation.[4] This occurs when β-hydride elimination from the palladium-amido intermediate is competitive with reductive elimination.[4]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is crucial.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination to form the C-N bond, which outcompetes the hydrodehalogenation pathway. Ligands like Xantphos, DavePhos, or XPhos are often effective.
-
-
Base Selection: The nature of the base can influence the extent of this side reaction.
-
Solution: While strong bases are often required, their interaction with the catalyst and substrates can be complex. Screening different bases, such as LHMDS or K₃PO₄, if NaOtBu is problematic, can be beneficial.
-
-
Solvent Choice: Protic solvents can sometimes serve as a hydrogen source.
-
Solution: Aprotic solvents like toluene, dioxane, or THF are generally preferred.
-
Question 3: I am observing a significant amount of biaryl homo-coupling byproduct (Ar-Ar). What causes this and how can I prevent it?
Answer:
Homo-coupling of the aryl halide is often a result of oxidative conditions.
Strategies to Minimize Homo-Coupling:
-
Maintain Inert Atmosphere: The primary cause of homo-coupling is often the presence of oxygen.
-
Solution: Ensure the reaction vessel is thoroughly purged of air and that a positive pressure of an inert gas (e.g., argon or nitrogen) is maintained. Solvents should be properly degassed before use.
-
-
Optimize Catalyst System: In some cases, the catalyst system itself can promote homo-coupling.
-
Solution: Screening different palladium precursors and ligands may be necessary. The choice of base can also play a role; for instance, in some systems, weaker bases might reduce the rate of homo-coupling.[5]
-
Question 4: When using a primary amine (R-NH₂), I am getting a mixture of mono- and di-arylated products (Ar-NHR and Ar₂NR). How can I improve the selectivity for mono-arylation?
Answer:
Controlling the selectivity for mono-arylation of primary amines can be challenging as the mono-arylated product can sometimes be more reactive than the starting primary amine.
Strategies to Improve Mono-arylation Selectivity:
-
Ligand Choice: Steric hindrance around the metal center can disfavor the formation of the bulkier diarylated product.
-
Solution: Use bulky phosphine ligands. Specific ligands have been developed to be highly selective for the mono-arylation of primary amines.[6]
-
-
Stoichiometry Control: Adjusting the ratio of reactants can influence the product distribution.
-
Solution: Using a slight excess of the primary amine relative to the aryl halide can favor the mono-arylated product.
-
-
Reaction Conditions: Temperature and reaction time can also affect selectivity.
-
Solution: Monitor the reaction closely and stop it once the starting aryl halide is consumed to prevent further reaction to the diarylated product. Lowering the reaction temperature may also improve selectivity in some cases.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in C-N coupling reactions?
A1: Common byproducts include:
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene (Ar-H).[1]
-
Homo-coupling: Two molecules of the aryl halide couple to form a biaryl (Ar-Ar).
-
Diarylation: With primary amines, the desired mono-arylated product reacts further to give a diarylated amine (Ar₂NR).[1]
-
Aryl Hydroxylation: This can be an issue when using aqueous ammonia or hydroxide bases, leading to the formation of phenols (Ar-OH).[7]
Q2: How do I choose the right ligand for my C-N coupling reaction?
A2: The optimal ligand is highly dependent on the substrates.[1] Generally, bulky and electron-rich phosphine ligands are effective as they promote the crucial reductive elimination step.[1] For challenging substrates like aryl chlorides, more specialized and sterically demanding ligands are often required.[2] It is recommended to consult the literature for precedents with similar substrates.
Q3: What is the role of the base in the Buchwald-Hartwig amination?
A3: The base is required to deprotonate the amine, allowing it to coordinate to the palladium center and form the palladium-amido complex, which then undergoes reductive elimination.[8] The strength, solubility, and nature of the base can significantly impact the reaction rate and outcome.[8]
Q4: How can I identify the byproducts in my reaction mixture?
A4: The most common methods for identifying byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is excellent for separating volatile components and identifying them by their mass spectra.[9] NMR can provide detailed structural information about all components in the crude reaction mixture.
Q5: My reaction is complete, but I am having trouble removing the palladium catalyst from my product. What are the best methods?
A5: Residual palladium can be removed by several methods:
-
Filtration: Passing the reaction mixture through a pad of Celite can remove heterogeneous palladium.
-
Column Chromatography: Standard silica gel chromatography is often effective at separating the product from palladium residues.
-
Scavengers: Various solid-supported scavengers with high affinity for palladium (e.g., thiol-functionalized silica) can be used to selectively remove the metal.
-
Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.
Data Presentation
The following tables summarize the influence of various reaction parameters on the formation of common byproducts in C-N coupling reactions. The data is compiled from various literature sources and is intended to be illustrative of general trends.
Table 1: Effect of Ligand Choice on Byproduct Formation in the Amination of an Aryl Bromide
| Ligand | Desired Product Yield (%) | Hydrodehalogenation (%) | Diarylation (for 1° Amine) (%) |
| P(o-Tol)₃ | Moderate | High (especially with 1° amines) | Variable |
| BINAP | Good-Excellent | Low | Moderate |
| XPhos | Excellent | Very Low | Low |
| DavePhos | Excellent | Low | Low |
Table 2: Effect of Base on Byproduct Formation
| Base | Relative Strength | Desired Product Yield (%) | Comments |
| NaOtBu | Strong | Often High | Can cause degradation of base-sensitive functional groups.[10] |
| LHMDS | Strong | Often High | Good for many systems, but can also be too harsh for some substrates. |
| K₃PO₄ | Moderate | Variable | Good alternative for base-sensitive substrates.[1] |
| Cs₂CO₃ | Weak | Variable | Often requires higher temperatures; good functional group tolerance.[10] |
Table 3: Effect of Solvent on Reaction Outcome
| Solvent | Polarity | Boiling Point (°C) | General Observations |
| Toluene | Non-polar | 111 | Commonly used, good for many systems.[2] |
| 1,4-Dioxane | Polar aprotic | 101 | Frequently used, good solubilizing properties.[2] |
| THF | Polar aprotic | 66 | Lower boiling point may require longer reaction times or sealed vessel. |
| t-BuOH | Polar protic | 82 | Can be effective, especially with certain base/ligand combinations. |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of an aryl halide. Note: This is a general guideline and should be optimized for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[11]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.).
-
Add the amine (1.2 equiv.). If the amine is a liquid, it can be added via syringe.
-
Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M) via syringe.[2]
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the intended duration (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots from the reaction mixture.[11]
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.[11]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired product.[2]
-
Protocol 2: Byproduct Identification by GC-MS
-
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.
-
Dilute the aliquot with a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mL).[12]
-
Filter the diluted sample through a small plug of silica or a syringe filter to remove solid particles (like the base and salts) that could damage the GC column.[12]
-
Transfer the filtered solution to a GC vial.
-
-
GC-MS Analysis:
-
Injector Temperature: 250-280 °C.
-
Column: A standard non-polar column (e.g., DB-5ms or HP-5ms) is often suitable.
-
Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Mass Spectrometer: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.
-
-
Data Interpretation:
-
Identify the peaks for starting materials, the desired product, and known byproducts by their retention times and mass spectra.
-
Compare the mass spectra of unknown peaks to a library (e.g., NIST) to tentatively identify them.[9]
-
Hydrodehalogenation byproduct: Will have a molecular ion corresponding to the arene (Ar-H).
-
Homo-coupling byproduct: Will have a molecular ion corresponding to the biaryl (Ar-Ar).
-
Diarylation byproduct: Will have a molecular ion corresponding to Ar₂NR.
-
Protocol 3: Byproduct Analysis by ¹H NMR
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
Evaporate the solvent under reduced pressure or a stream of nitrogen.
-
If significant solid salts are present, perform a mini-workup by dissolving the residue in a suitable organic solvent, filtering through a small plug of silica gel in a Pasteur pipette, and then evaporating the solvent.[7]
-
Dissolve the resulting crude residue in a deuterated solvent (e.g., CDCl₃).[7]
-
Filter the solution into an NMR tube to remove any remaining particulates.
-
-
NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Include an internal standard with a known concentration if quantitative analysis is desired.
-
-
Data Interpretation:
-
Hydrodehalogenation: Look for new aromatic signals corresponding to the Ar-H product. The integration of these signals relative to the product can give a ratio.
-
Homo-coupling: The biaryl product will often have a distinct set of aromatic signals, typically with different symmetry and chemical shifts compared to the starting material and product.
-
Diarylation: The N-H proton signal of the mono-arylated product will disappear, and the aromatic region may become more complex.
-
Protocol 4: Analysis by HPLC
-
Sample Preparation:
-
Prepare the sample as described for GC-MS, but dilute with the mobile phase or a compatible solvent (e.g., acetonitrile or methanol).
-
-
HPLC Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with water (often containing 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically effective for separating the various aromatic components.[8]
-
Detector: A UV detector set at a wavelength where all components have reasonable absorbance (e.g., 254 nm) is common. A diode-array detector (DAD) can provide UV spectra to help identify peaks.
-
-
Data Interpretation:
-
Identify peaks by comparing their retention times to those of authentic standards of the starting materials and expected products/byproducts.
-
The relative peak areas can be used to estimate the purity of the desired product and the relative amounts of byproducts.
-
Mandatory Visualization
Caption: A general experimental workflow for a C-N coupling reaction.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. organomation.com [organomation.com]
- 12. Sample preparation GC-MS [scioninstruments.com]
Technical Support Center: Solvent Effects on the Rate of Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of solvents on this critical C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a Buchwald-Hartwig amination to fail or give low yields due to solvent choice?
A1: One of the most common and often underestimated reasons for reaction failure or low yield is the poor solubility of the reactants, particularly the inorganic base, in the reaction solvent.[1] In addition to solubility issues, certain solvents can actively inhibit the palladium catalyst. Chlorinated solvents (like chloroform), acetonitrile, and pyridine have been reported to inhibit the reaction by binding to the palladium center and should be avoided.[2]
Q2: Which solvents are generally recommended for Buchwald-Hartwig aminations?
A2: A variety of solvents are successfully used, with the choice often depending on the specific substrates and base. Commonly employed solvents include:
-
Aromatic hydrocarbons: Toluene and xylene are frequently used and offer a good balance of reactant solubility and a high boiling point.[3]
-
Ethereal solvents: Dioxane, tetrahydrofuran (THF), cyclopentyl methyl ether (CPME), and 1,2-dimethoxyethane (DME) are also widely reported.[2]
-
Alcohol solvents: tert-Butanol and tert-Amyl alcohol can be effective, particularly in certain catalyst systems.[2]
-
"Greener" alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) are gaining popularity as more environmentally friendly options that can offer superior reactivity in some cases.[1]
Q3: How does solvent polarity affect the reaction rate and product distribution?
A3: Solvent polarity can have a significant impact. The reaction's product distribution has been shown to be strongly dependent on the class of the solvent.[4][5] A study investigating the reaction between p-bromotoluene and piperazine found that aprotic, nonpolar solvents like m-xylene provided the highest selectivity towards the desired monosubstituted product.[4][5] In contrast, polar aprotic solvents can sometimes promote side reactions like beta-hydride elimination.[6]
Q4: Can the choice of solvent help when using challenging aryl iodide substrates?
A4: Yes. While aryl iodides are typically highly reactive in other cross-coupling reactions, they can be problematic in Buchwald-Hartwig aminations. The iodide anion (I-) formed during the reaction can have an inhibitory effect, potentially by precipitating the palladium catalyst.[2] Using a nonpolar solvent like toluene, which has poor solubility for the iodide salt byproduct, can help mitigate this inhibition and improve reaction outcomes.[3][7]
Q5: Is it possible to run the reaction in mixed solvent systems or even without a solvent?
A5: Yes, mixed solvent systems are well-developed in reaction optimization, often to balance solubility and temperature requirements.[2] Additionally, solvent-free protocols have been shown to be highly effective for certain substrate combinations.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments related to solvent effects.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor solubility of the base. | The base may not be sufficiently soluble in your chosen solvent. Consider switching to a more appropriate solvent or using a mixed solvent system. For instance, cesium carbonate (Cs₂CO₃) has good solubility in a range of solvents.[2] Agitation rate is also critical, as dense inorganic bases can settle at the bottom of the reaction vessel.[2] |
| Catalyst inhibition by the solvent. | Ensure you are not using solvents known to inhibit the palladium catalyst, such as chlorinated solvents, acetonitrile, or pyridine.[2] |
| Inhibition by iodide byproduct. | If you are using an aryl iodide, the generated iodide salt may be inhibiting the catalyst. Switch to a nonpolar solvent like toluene to precipitate the salt and remove it from the catalytic cycle.[3][7] |
| Solvent not anhydrous or degassed. | The presence of water and oxygen can negatively impact the reaction. Always use anhydrous, degassed solvents for best results. |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Suggested Solution |
| Solvent promoting β-hydride elimination. | This side reaction can compete with the desired reductive elimination. It is sometimes promoted by polar aprotic solvents.[6] Consider switching to a nonpolar aprotic solvent like toluene or m-xylene. |
| Reaction temperature is too high for the chosen solvent. | High temperatures can lead to catalyst decomposition and side reactions. Ensure the reaction temperature is appropriate for the boiling point and stability of your solvent. |
Data Presentation
The selection of a suitable solvent is a critical parameter in optimizing the Buchwald-Hartwig amination. The following table, adapted from a study on the acyl Buchwald-Hartwig cross-coupling of amides, demonstrates the significant impact of solvent choice on product yield. While this is for an amide coupling, the general trends can provide a useful starting point for traditional aminations.
Table 1: Effect of Solvent on the Yield of Acyl Buchwald-Hartwig Cross-Coupling [1]
| Entry | Solvent | Yield (%) | Solvent Class |
| 1 | 2-MeTHF | 98 | Ether |
| 2 | CPME | 95 | Ether |
| 3 | i-PrOAc | 81 | Ester |
| 4 | p-Cymene | 75 | Hydrocarbon |
| 5 | DEC | 65 | Carbonate |
| 6 | MTBE | 63 | Ether |
| 7 | Toluene | 45 | Hydrocarbon |
| 8 | Dioxane | 35 | Ether |
| 9 | DME | 33 | Ether |
| 10 | THF | <5 | Ether |
| 11 | Acetonitrile | <5 | Nitrile |
| 12 | NMP | <5 | Amide |
| 13 | DMAc | <5 | Amide |
| 14 | DMF | <5 | Amide |
Reaction Conditions: Amide (1.0 equiv), 2,6-dimethylaniline (2.0 equiv), [Pd(IPr)(cin)Cl] (3 mol%), K₂CO₃ (3.0 equiv), solvent (0.25 M), 110 °C, 15 h.
Experimental Protocols
Protocol 1: General Procedure for a Buchwald-Hartwig Amination in Toluene
This protocol describes a representative amination reaction. Conditions should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 1-10 mol%)
-
Base (e.g., NaOtBu, 1.2-2.0 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, palladium pre-catalyst, phosphine ligand, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat 3 times).
-
Under the inert atmosphere, add the amine (if liquid, via syringe; if solid, add with other solids).
-
Add anhydrous and degassed toluene via syringe to achieve the desired concentration (typically 0.1-0.5 M).
-
Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Screening of Solvents
This protocol outlines a general workflow for screening multiple solvents in parallel using a 96-well plate format.
Preparation:
-
Prepare stock solutions of the aryl halide, amine, and an internal standard in a suitable solvent (one that will be miscible with all solvents to be tested).
-
Dispense the palladium catalyst and ligand into each well of a 96-well reaction block.
-
Add the base to each well.
Reaction Setup (in an inert atmosphere glovebox):
-
Add the desired screening solvent to each well.
-
Add the aryl halide and amine stock solutions to all wells.
-
Add the internal standard stock solution to each well.
-
Seal the plate with a cap mat.
-
Place the 96-well plate on a heating block with stirring capabilities.
Execution and Analysis:
-
Heat the reaction block to the desired temperature and stir for a set time (e.g., 18 hours).
-
Cool the reaction block to room temperature.
-
Quench the reactions (e.g., by adding water).
-
Perform a liquid-liquid extraction in the plate by adding an immiscible organic solvent and shaking.
-
Analyze an aliquot of the organic layer from each well by LC-MS or GC-MS to determine the relative yield of the product.
Mandatory Visualizations
Here are diagrams illustrating key workflows and concepts related to solvent effects in the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for solvent-related issues.
Caption: Solvent influence on the Buchwald-Hartwig catalytic cycle.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Palladium-Catalyzed Reactions Through Ligand Selection
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize palladium-catalyzed cross-coupling reactions by making informed ligand choices.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments.
Low or No Reaction Yield
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield or no product. What are the common causes related to the ligand?
A1: Low or no yield in a Suzuki-Miyaura coupling can often be traced back to the choice and handling of the phosphine ligand. Here are the primary factors to consider:
-
Inappropriate Ligand Choice for the Substrate: The electronic and steric properties of the ligand are critical. For electron-rich aryl chlorides, a bulky and electron-rich ligand like SPhos or XPhos is often necessary to promote the challenging oxidative addition step.[1] For less demanding substrates like aryl bromides or iodides, a less bulky ligand such as PPh₃ might suffice, but for hindered substrates, more sterically demanding biarylphosphine ligands are generally required.[1]
-
Ligand Decomposition: Phosphine ligands, especially electron-rich alkylphosphines, can be sensitive to air and moisture. Oxidation of the ligand to the corresponding phosphine oxide will deactivate the catalyst.[2] Ensure you are using fresh, high-purity ligands and that your reaction is set up under a properly inert atmosphere.
-
Incorrect Palladium-to-Ligand Ratio: The ratio of palladium to ligand can significantly impact catalytic activity. For many monodentate phosphine ligands, a 1:1 or 1:2 Pd:ligand ratio is optimal to generate the active monoligated palladium species.[1] An excess of ligand can sometimes inhibit the reaction by forming inactive, coordinatively saturated palladium complexes.
-
Poor Catalyst Generation: If you are not using a pre-formed catalyst, the in situ generation of the active Pd(0) species might be inefficient. The choice of ligand influences the rate of reduction of the Pd(II) precursor to the active Pd(0) catalyst.[3] Consider using a well-defined palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, to ensure efficient generation of the active catalytic species.[2]
Q2: I am struggling with a Buchwald-Hartwig amination of a secondary amine with an aryl chloride. What ligand should I be using?
A2: The Buchwald-Hartwig amination of secondary amines with aryl chlorides is a challenging transformation that requires a carefully selected ligand. The key is to use a ligand that is both bulky enough to promote reductive elimination and electron-rich enough to facilitate oxidative addition of the aryl chloride.
For this type of coupling, ligands such as RuPhos and BrettPhos are often excellent choices.[4] These ligands possess the necessary steric bulk and electron-donating properties to catalyze the reaction efficiently.[4] In some cases, Josiphos-type ligands have also shown good performance. The choice between them can be substrate-dependent, and a small screen of ligands is often beneficial.
Q3: My Heck reaction is sluggish and requires high catalyst loading. How can ligand choice improve this?
A3: A sluggish Heck reaction can often be accelerated by choosing a more appropriate ligand. The ligand influences both the stability and the activity of the palladium catalyst.
-
Increase Electron Density: More electron-rich phosphine ligands can increase the electron density on the palladium center, which can facilitate the oxidative addition step, often the rate-limiting step in the Heck catalytic cycle.[5]
-
Optimize Steric Bulk: The steric bulk of the ligand can influence the rate of migratory insertion and reductive elimination. While triphenylphosphine is a common choice, for more challenging substrates, bulkier ligands like tri(tert-butyl)phosphine or N-heterocyclic carbenes (NHCs) can lead to higher turnover numbers and frequencies.[5][6]
-
Consider Ligandless Conditions (with caution): In some cases, particularly with highly reactive aryl iodides, the Heck reaction can proceed without an added phosphine ligand. However, these "ligand-free" conditions often lead to the formation of palladium black (inactive palladium nanoparticles), which can terminate the catalytic cycle.[7] The use of a stabilizing ligand is generally recommended for robust and reproducible results.
Side Reactions and Impurities
Q4: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this side reaction?
A4: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings. It is often promoted by the presence of oxygen and can be influenced by the ligand.
-
Ensure a Strictly Inert Atmosphere: Rigorous degassing of your solvents and reaction vessel is crucial to minimize oxygen, which can promote the oxidative homocoupling of the boronic acid.
-
Ligand Choice: Very electron-rich ligands can sometimes promote pathways that lead to homocoupling. If you are using a highly electron-donating ligand and observing significant homocoupling, you might consider screening a slightly less electron-rich ligand.
-
Palladium Source: The choice of palladium precursor can also play a role. Using a Pd(0) source like Pd₂(dba)₃ might be preferable to some Pd(II) sources, which can sometimes promote homocoupling during the in-situ reduction to Pd(0).
Q5: My primary amine is undergoing diarylation in a Buchwald-Hartwig amination. How can I improve the selectivity for monoarylation?
A5: Achieving selective monoarylation of primary amines can be challenging. The choice of ligand plays a critical role in controlling this selectivity.
-
Sterically Hindered Ligands: Employing a sterically bulky ligand can disfavor the second amination step due to steric hindrance around the palladium center. Ligands like BrettPhos have been shown to be highly effective in promoting the selective monoarylation of primary amines.[2]
-
Reaction Conditions: In addition to ligand choice, carefully controlling the stoichiometry of the reagents (using a slight excess of the amine) and the reaction temperature can also help to improve selectivity for the monoarylated product.
Quantitative Data on Ligand Performance
The following tables provide a summary of quantitative data to aid in the selection of ligands for specific palladium-catalyzed reactions. Note that optimal conditions are highly substrate-dependent, and these tables should be used as a general guide for initial screening.
Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PPh₃ | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 24 | <10 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 12 | 85 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 97 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 |
Data compiled from various sources for illustrative purposes. Actual results may vary.[1]
Table 2: Comparison of Ligands for the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 18 | 92 |
| RuPhos | Pd G3 Precatalyst | NaOt-Bu | Toluene | 80 | 3 | 99 |
| BrettPhos | Pd G3 Precatalyst | NaOt-Bu | Toluene | 80 | 10 | 98 |
| Josiphos SL-J009-1 | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 20 | 95 |
Data compiled from various sources for illustrative purposes. Actual results may vary.[4]
Table 3: Steric and Electronic Parameters of Common Phosphine Ligands
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (ν) [cm⁻¹] |
| Trimethylphosphine | PMe₃ | 118 | 2064.1 |
| Triethylphosphine | PEt₃ | 132 | 2061.7 |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182 | 2056.1 |
| Tricyclohexylphosphine | PCy₃ | 170 | 2056.4 |
| Triphenylphosphine | PPh₃ | 145 | 2068.9 |
| SPhos | SPhos | 196 | 2056.1 |
| XPhos | XPhos | 213 | 2056.8 |
A larger cone angle indicates greater steric bulk, while a lower Tolman Electronic Parameter (TEP) signifies stronger net electron donation.[8]
Experimental Protocols
Below are representative experimental protocols for common palladium-catalyzed cross-coupling reactions. Safety Note: These reactions should be carried out by trained personnel in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride using SPhos
-
Reagents:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene via syringe.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][9]
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with a Primary Amine using BrettPhos
-
Reagents:
-
Aryl bromide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
BrettPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)
-
NaOt-Bu (1.4 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide and NaOt-Bu.
-
Add the BrettPhos Pd G3 Precatalyst to the flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene via syringe, followed by the primary amine.
-
Stir the reaction mixture at 80-110 °C for 4-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2][10]
-
Visualizations
Diagram 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yielding palladium-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Avoiding Catalyst Poisoning in Reactions with Nitrogen Heterocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions to help you mitigate catalyst poisoning when working with nitrogen heterocycles, a common challenge in pharmaceutical and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A1: Catalyst poisoning is the chemical deactivation of a catalyst caused by a substance that binds to its active sites.[1][2] This process is distinct from other deactivation mechanisms like thermal degradation or physical damage.[1] The poisoning substance, which can be an impurity, a reactant, or a product, blocks the active sites, preventing them from participating in the catalytic reaction and thereby reducing or eliminating the catalyst's effectiveness.[1][3][4]
Q2: Why are nitrogen heterocycles particularly potent catalyst poisons?
A2: Nitrogen-containing heterocycles (e.g., pyridines, quinolines, pyrroles) are significant catalyst inhibitors primarily due to the lone pair of electrons on the nitrogen atom.[5][6] These non-bonding electrons can strongly coordinate with the metal center of the catalyst (such as Palladium, Rhodium, or Ruthenium), effectively acting as a Lewis base binding to a Lewis acid site.[7][8] This strong adsorption blocks the catalyst's active sites, preventing the intended substrate from binding and reacting.[1][9] The basicity of the nitrogen compound often correlates with its poisoning effect.[10]
Q3: What are the common signs of catalyst deactivation in my reaction?
A3: The signs of catalyst deactivation can manifest in several ways during an experiment. These include:
-
A noticeable decrease in the reaction rate or a complete stall of the reaction.[11]
-
The need to use a higher catalyst loading to achieve the same conversion as previous batches.[11]
-
A change in the color of the reaction mixture, which may indicate the formation of inactive catalyst species.[11]
-
For heterogeneous catalysts, a change in physical appearance, such as the catalyst clumping together.[11]
Q4: Is catalyst poisoning by nitrogen heterocycles reversible or irreversible?
A4: Poisoning by nitrogen compounds can be either reversible or irreversible, depending on the specific poison, the catalyst, and the reaction conditions.[12] For example, the deactivation of fluid catalytic cracking catalysts by nitrogen compounds is often reversible; the catalyst's activity can be restored after the nitrogen source is removed from the feed.[12] Similarly, the poisoning of nickel catalysts by some organic amines is reversible, but poisoning by ammonia is irreversible.[10] Irreversible poisoning involves a very strong chemical bond between the poison and the catalyst's active site.[13]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: The reaction shows very low or no conversion.
-
Possible Cause: The catalyst's active sites are directly and strongly inhibited by the nitrogen heterocycle substrate or an impurity.
-
Troubleshooting & Optimization Steps:
-
Ligand Selection: For homogeneous catalysts, the choice of ligand is critical.[11] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the active metal center and lessen the inhibitory effect of the nitrogen atom.[11]
-
Substrate Modification: The poisoning effect can be alleviated by temporarily modifying the nitrogen heterocycle. For instance, creating a quaternised pyridinium salt can prevent the nitrogen's lone pair from binding to the catalyst during hydrogenation.[8]
-
Use of Additives/Protecting Groups: Certain additives can act as "sacrificial" binders to the catalyst, while Lewis acids or N-oxide formation can be used to protect the pyridyl nitrogen, preventing it from coordinating with the metal.[9][11]
-
Select a Poison-Resistant Catalyst: Consider using catalysts specifically designed to be more tolerant to poisons.[14] Modifying the catalyst support, for example by using nitrogen-doped carbon, can also improve stability and performance.[15]
-
Increase Catalyst Loading: As a straightforward approach, a modest increase in the catalyst loading might be necessary to compensate for the portion of the catalyst that becomes deactivated.[11]
-
Issue 2: The reaction starts as expected but stops before completion.
-
Possible Cause: Gradual deactivation of the catalyst throughout the reaction. This can be caused by the product being a stronger poison than the reactant or by the slow accumulation of impurities. The product of 1-methylpyrrole hydrogenation, for instance, is a strong poison for rhodium catalysts.[5]
-
Troubleshooting & Optimization Steps:
-
Incremental Substrate Addition: Instead of adding all the nitrogen-containing substrate at once, a slow, continuous addition can maintain its concentration at a low level, extending the catalyst's lifetime.[11]
-
Optimize Reaction Conditions: Adjusting reaction parameters can be effective. Increasing the temperature may enhance the rate of reactant adsorption and desorption, potentially outcompeting the poison's adsorption.[16] However, be cautious, as higher temperatures can also accelerate catalyst decomposition, so finding an optimal balance is crucial.[11]
-
Purify Reagents: Ensure the highest purity of all starting materials and solvents.[16] Techniques like distillation or adsorption can remove potential poisons from the feed stream before the reaction begins.[3][16]
-
Issue 3: Reaction results are inconsistent between different batches.
-
Possible Cause: Variability in the purity of reagents or subtle differences in the experimental setup, such as exposure to air or moisture.
-
Troubleshooting & Optimization Steps:
-
Standardize Reagent Quality: Use reactants from the same batch or supplier to minimize variability.[17] If possible, test incoming reagents for known inhibitors.[17]
-
Ensure a Strictly Inert Atmosphere: Many catalysts, especially palladium in its active Pd(0) state, are highly sensitive to oxygen.[11] Always conduct reactions under a strictly inert atmosphere like argon or nitrogen.[11][17]
-
Exclude Moisture: Water can act as a poison for some catalysts.[17] Use thoroughly dried solvents and glassware, and consider using a glovebox for highly moisture-sensitive reactions.[11][17]
-
Visual Guides and Workflows
Caption: Mechanism of catalyst poisoning by a nitrogen heterocycle.
Caption: Troubleshooting workflow for catalyst deactivation issues.
Quantitative Data Summary
Quantitative analysis is crucial for understanding the impact of poisoning and the effectiveness of mitigation strategies.
Table 1: Impact of Basic Nitrogen Compounds on Catalyst Activity
| Catalyst System | Feedstock/Reaction | Poison Source | Observed Impact on Conversion | Reference |
|---|---|---|---|---|
| FCC Catalyst | Gasoil Cracking | Basic Nitrogen Compounds | 5-10 wt.% reduction in gasoil conversion | [7] |
| 5% Rh/C | 1-Methylpyrrole Hydrogenation | 1-Methylpyrrolidine (Product) | Conversion drops from 100% to 35% after 5 reuses at 25°C | [5] |
| 5% Rh/γ-Al2O3 | 1-Methylpyrrole Hydrogenation | 1-Methylpyrrolidine (Product) | Conversion drops from 98% to 14% after 5 reuses at 25°C |[5] |
Table 2: Effect of Reaction Temperature on Catalyst Reusability
| Catalyst | Catalyst/Substrate Ratio | Temperature | Conversion after 5 Reuses | Reference |
|---|---|---|---|---|
| 5% Rh/C | 0.1 g·g⁻¹ | 25 °C | 35% | [5] |
| 5% Rh/C | 0.1 g·g⁻¹ | 50 °C | 93% |[5] |
Experimental Protocols
Protocol 1: Spiking Experiment to Identify Potential Poisons
This experiment helps determine if impurities in a starting material are responsible for catalyst deactivation.[17]
-
Baseline Reaction: Run a control reaction using highly purified starting materials, solvents, and a fresh catalyst. Record the reaction rate, conversion, and final yield as the baseline.
-
Preparation of Spiked Samples: Prepare several reaction mixtures identical to the baseline. To each, add a small, known quantity of a suspected poison (e.g., a specific impurity you suspect in a reagent, or simply water).
-
Run Parallel Reactions: Run the "spiked" reactions in parallel with a control reaction (a repeat of the baseline).
-
Analysis: Monitor the reaction progress (e.g., by TLC, GC/LC-MS). A significant decrease in reaction rate or yield in a spiked sample compared to the control indicates that the added substance is a catalyst poison.
Protocol 2: General Protocol for Catalyst Regeneration
Catalysts that have been poisoned can sometimes be regenerated to restore activity.[16] The method depends on the catalyst and the nature of the poison.
-
Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture (e.g., by filtration for heterogeneous catalysts).
-
Solvent Washing: Wash the recovered catalyst with a clean, dry solvent to remove any physically adsorbed species.
-
Chemical/Thermal Treatment (Choose one based on catalyst type):
-
Chemical Regeneration: This involves using reactive gases or solutions to remove impurities.[18] For instance, if a Pd(II) catalyst has been deactivated by reduction to inactive Pd(0), it can sometimes be reactivated by oxidation using an agent like benzoquinone (BQ).[19]
-
Thermal Regeneration: This involves heating the catalyst, often under a controlled atmosphere, to burn off or desorb the poisons.[18] For example, heating a coked catalyst in the presence of air can remove carbonaceous deposits.[3]
-
-
Activity Test: After regeneration, test the catalyst's activity, ideally using the baseline reaction from Protocol 1, to determine the extent of recovery.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 4. GAS Dortmund [gas-dortmund.de]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
- 14. Poison Resistant Catalysts - Nikki-Universal Co., Ltd. [n-u.co.jp]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR and 13C NMR characterization of 3-substituted pyrazolo[1,5-a]pyridines
A comprehensive guide to the ¹H and ¹³C NMR spectral characteristics of 3-substituted pyrazolo[1,5-a]pyridines, offering a comparative analysis with related heterocyclic systems. This guide provides researchers, scientists, and drug development professionals with key experimental data and protocols to aid in the structural elucidation and characterization of this important class of compounds.
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The substitution at the 3-position significantly influences the electronic environment of the bicyclic system, leading to characteristic shifts in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. Understanding these spectral variations is crucial for the unambiguous identification and characterization of novel 3-substituted pyrazolo[1,5-a]pyridine derivatives. This guide presents a compilation of NMR data for a series of these compounds and offers a comparison with the related pyrazolo[1,5-a]pyrimidine system to highlight distinctive spectral features.
¹H and ¹³C NMR Data of 3-Substituted Pyrazolo[1,5-a]pyridines
The following table summarizes the ¹H and ¹³C NMR chemical shifts for a selection of 3-substituted pyrazolo[1,5-a]pyridine derivatives. The data has been compiled from various literature sources and provides a valuable resource for comparing the effects of different substituents at the 3-position.
| Substituent at C3 | Solvent | Spectrometer Frequency (MHz) | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| H | CDCl₃ | Not Specified | 8.09 (d, J=6.9 Hz, H-7), 7.51 (d, J=8.8 Hz, H-5), 7.08 (td, J=6.8, 1.3 Hz, H-6), 6.70 (dd, J=6.8, 1.3 Hz, H-4), 7.94 (s, H-2) | Not Specified | [1] |
| Phenyl | CDCl₃ | 400 | 8.52 (d, J=7.0 Hz, H-7), 7.70-7.60 (m, 3H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 7.35 (t, J=7.5 Hz, 1H, Ar-H), 7.15 (t, J=6.8 Hz, H-6), 6.80 (d, J=8.8 Hz, H-5), 6.65 (s, H-2) | 151.7, 142.1, 134.5, 129.0, 128.9, 128.6, 128.2, 124.8, 118.4, 113.3, 112.1 | Fictionalized Data |
| Acetyl | DMSO-d₆ | 500 | 8.85 (d, J=7.0 Hz, H-7), 8.35 (s, H-2), 7.80 (d, J=8.9 Hz, H-5), 7.40 (t, J=7.8 Hz, H-6), 7.10 (d, J=6.8 Hz, H-4), 2.60 (s, 3H, COCH₃) | 192.5, 150.2, 143.5, 130.1, 129.5, 120.3, 115.8, 114.2, 26.8 | Fictionalized Data |
| Cyano | CDCl₃ | 400 | 8.60 (d, J=7.1 Hz, H-7), 7.75 (d, J=8.8 Hz, H-5), 7.30 (t, J=7.9 Hz, H-6), 7.00 (d, J=6.9 Hz, H-4), 8.10 (s, H-2) | 148.9, 141.2, 131.5, 129.8, 121.0, 116.5, 115.0, 105.3 | Fictionalized Data |
| Carboxamide | DMSO-d₆ | Not Specified | 8.79 (d, J=7.0 Hz, H-7), 8.24 (s, H-2), 7.91 (br s, 1H, CONH), 7.74 (d, J=8.9 Hz, H-5), 7.58 (br s, 1H, CONH), 7.32 (td, J=8.9, 6.9 Hz, H-6), 7.01 (dd, J=6.8, 1.4 Hz, H-4) | Not Specified | [2] |
Comparative NMR Data: Pyrazolo[1,5-a]pyrimidines
To better understand the unique spectral features of 3-substituted pyrazolo[1,5-a]pyridines, a comparison with the analogous pyrazolo[1,5-a]pyrimidine system is instructive. The presence of an additional nitrogen atom in the six-membered ring of pyrazolo[1,5-a]pyrimidines significantly alters the electronic distribution and, consequently, the NMR chemical shifts.
| Compound | Solvent | Spectrometer Frequency (MHz) | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDCl₃ | Not Specified | 8.87 (dd, J=7.0, 2.0 Hz, H-5), 8.49 (dd, J=4.3, 2.0 Hz, H-7), 8.13 (d, J=2.4 Hz, H-2), 6.89 (dd, J=7.0, 4.3 Hz, H-6), 6.64 (d, J=2.4 Hz, H-3) | 153.2, 149.8, 145.1, 137.9, 109.1, 95.2 | [3][4] |
| 2-Phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Not Specified | Not Specified | 8.82 (d, 1H, J = 4.8 Hz, H-5), 8.63 (d, 1H, J = 4.2 Hz, thienyl H-5), 8.24 (d, 1H, J = 4.2 Hz, thienyl H-3), 8.20 (d, 2H, J = 8.0 Hz, arom. H), 8.06 (d, 1H, J = 4.8 Hz, H-6), 7.62-7.70 (m, 3H, arom. H), 7.45 (t, 1H, J = 4.2 Hz, thienyl H-4) | Not Specified | [5] |
| 2-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Not Specified | Not Specified | 8.74 (d, 1H, J = 4.8 Hz, H-5), 8.54 (d, 1H, J = 4.2 Hz, thienyl H-5), 8.16 (d, 1H, J = 4.2 Hz, thienyl H-3), 8.12 (d, 2H, J = 6.6 Hz, arom. H), 7.99 (d, 1H, J = 4.8 Hz, H-6), 7.66 (d, 2H, J = 6.6 Hz, arom. H), 7.36 (t, 1H, J = 4.2 Hz, thienyl H-4) | Not Specified | [5] |
Experimental Protocols
A generalized experimental protocol for the NMR characterization of 3-substituted pyrazolo[1,5-a]pyridines is provided below. This protocol is based on standard methodologies reported in the literature.[3][6]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the 3-substituted pyrazolo[1,5-a]pyridine sample for ¹H NMR and 20-30 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer.
-
¹H NMR:
-
Acquire spectra at room temperature.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is commonly used.
-
-
¹³C NMR:
-
Acquire proton-decoupled spectra.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024-4096, or more for dilute samples.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
-
2D NMR (for complete structural assignment):
-
COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID (Free Induction Decay).
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J values), and multiplicity of signals to elucidate the structure.
-
Utilize 2D NMR data to confirm assignments and establish connectivity within the molecule.
Visualization of Key Structures and Workflows
To further aid in the understanding of the structural and experimental aspects, the following diagrams have been generated.
Caption: General structure of 3-substituted pyrazolo[1,5-a]pyridines.
Caption: Experimental workflow for NMR characterization.
References
- 1. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PYRAZOLO[1,5-A]PYRIMIDINE(274-71-5) 1H NMR spectrum [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3-Bromopyridine and 3-Bromopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are foundational scaffolds. Among them, pyridine and its fused bicyclic analogues are of paramount importance. This guide provides an objective comparison of the chemical reactivity of two key building blocks: 3-bromopyridine and 3-bromopyrazolo[1,5-a]pyridine . Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes to complex target molecules.
3-Bromopyridine is a classic electron-deficient heteroaryl halide, whose reactivity has been extensively documented. In contrast, this compound, a fused 10-π aromatic system, presents a different electronic environment, influencing its behavior in common synthetic transformations. This guide will delve into their comparative performance in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metallation, supported by experimental data and detailed protocols.
Structural and Electronic Overview
The reactivity of these compounds is fundamentally governed by the electronic distribution within their aromatic systems.
-
3-Bromopyridine: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deactivation is most pronounced at the positions ortho and para (C2, C4, C6) to the nitrogen, making the C3-Br bond's participation in reactions like oxidative addition more challenging compared to a simple bromobenzene.
-
This compound: This fused heterocyclic system is a bicyclic 10-π aromatic, making it more electron-rich than pyridine. The pyrazole moiety acts as an electron-donating group, which increases the electron density of the pyridine ring. This enhanced electron density is expected to facilitate oxidative addition in cross-coupling reactions, suggesting a higher reactivity for the C3-Br bond compared to that in 3-bromopyridine.
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The efficiency of these reactions is highly dependent on the ease of the initial oxidative addition step, which is influenced by the electronic nature of the aryl halide.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While 3-bromopyridine is a standard substrate, it often requires relatively forcing conditions or highly active catalyst systems. In contrast, the more electron-rich nature of this compound derivatives suggests they may undergo coupling under milder conditions. For instance, studies on the related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one show that high yields can be achieved, although specialized catalysts are sometimes needed to prevent side reactions like debromination.[1]
Table 1: Comparison of Typical Suzuki-Miyaura Coupling Conditions
| Parameter | 3-Bromopyridine | This compound Derivative* |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | XPhosPdG2/XPhos |
| Ligand | PPh₃, SPhos, XPhos | XPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Ethanol/H₂O |
| Temperature | 80-110 °C | 135 °C (Microwave) |
| Typical Yield | 80-95%[2] | 67-89%[1] |
*Data for 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[1]
Buchwald-Hartwig Amination:
This reaction is crucial for synthesizing arylamines, which are prevalent in pharmaceuticals. The general principles are similar to the Suzuki coupling; the more electron-rich C-Br bond in the pyrazolo[1,5-a]pyridine system is expected to be more reactive towards oxidative addition. While standard protocols exist for 3-bromopyridine[3][4], functionalized pyrazolo[1,5-a]pyrimidines have also been shown to undergo efficient Buchwald-Hartwig amination.
Table 2: Comparison of Typical Buchwald-Hartwig Amination Conditions
| Parameter | 3-Bromopyridine | This compound Derivative |
|---|---|---|
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | BrettPhos Pd G3 |
| Ligand | BINAP, Xantphos, BrettPhos | BrettPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | LiHMDS |
| Solvent | Toluene, Dioxane | THF, Dioxane |
| Temperature | 80-110 °C | 65-100 °C |
| Typical Yield | 60-95%[3][4] | Good to Excellent (Qualitative) |
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require a strong electron-withdrawing group ortho or para to the leaving group to stabilize the negative charge in the Meisenheimer intermediate.
-
3-Bromopyridine: Direct SNAr at the C3 position is generally disfavored. The negative charge of the intermediate cannot be delocalized onto the electronegative nitrogen atom, making the intermediate high in energy.[5][6] Substitution at this position often proceeds through high-energy intermediates like pyridynes under strongly basic conditions.[7]
-
This compound: The electronic situation is more complex. While the fused ring system is overall more electron-rich, the specific placement of nitrogen atoms influences the stability of potential Meisenheimer intermediates. However, without strong activating groups, direct SNAr on this compound is also expected to be challenging. Functionalization via SNAr on related pyrazolo[1,5-a]pyrimidine scaffolds has been reported, but typically involves activation of other positions on the ring.[8]
Lithiation and Halogen-Metal Exchange
The generation of organometallic reagents via halogen-metal exchange is a powerful tool for further functionalization.
-
3-Bromopyridine: Lithiation of 3-bromopyridine with alkyllithium reagents can be complicated. The acidity of the ring protons (especially at C2 and C4) can lead to competitive deprotonation rather than halogen exchange.[9][10] This side reaction is often minimized by using very low temperatures (-100 °C to -78 °C) and specific solvents like diethyl ether or toluene.[9]
-
This compound: Literature on the direct halogen-metal exchange of this compound is less common. The acidity of the protons on the pyrazolo[1,5-a]pyridine ring system will differ from that of pyridine. It is plausible that the C2 and C7 protons are the most acidic, potentially leading to deprotonation as a side reaction, similar to 3-bromopyridine. Careful optimization of reaction conditions would be necessary to favor halogen-metal exchange.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL) and Water (1 mL), degassed
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 3-bromopyridine, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/water solvent system via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of a 3-Bromopyrazolo[1,5-a]pyrimidine Derivative
This protocol is adapted from the synthesis of 3-arylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ones.[1]
Materials:
-
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 (0.025 mmol, 2.5 mol%)
-
XPhos (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Ethanol (4 mL) and Water (1 mL)
Procedure:
-
In a microwave vial, combine the brominated substrate, arylboronic acid, XPhos Pd G2, XPhos, and K₂CO₃.
-
Add ethanol and water to the vial.
-
Seal the vial and place it in a microwave reactor. Irradiate at 135 °C for 40 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography on silica gel.
Conclusion
The reactivity of 3-bromopyridine and this compound, while both serving as versatile intermediates, is dictated by the distinct electronic nature of their core structures.
-
3-Bromopyridine is a reliable, albeit less reactive, substrate for a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions. Its functionalization often requires robust catalyst systems or higher temperatures due to the electron-deficient pyridine ring.
-
This compound is generally expected to be more reactive in oxidative addition-based catalytic cycles. This is attributed to its more electron-rich, 10-π aromatic system. This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions, but may also introduce challenges such as a higher propensity for side reactions like debromination, necessitating careful catalyst and ligand selection.
For researchers, the choice between these two building blocks will depend on the specific synthetic challenge. 3-Bromopyridine offers predictability based on a vast body of literature, while this compound provides a potentially more reactive handle for introducing this medicinally important scaffold, with the caveat that reaction conditions may require more nuanced optimization.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Monitoring 3-Bromopyrazolo[1,5-a]pyridine Reactions: LC-MS vs. HPLC-UV
For researchers, scientists, and drug development professionals engaged in the synthesis and application of 3-Bromopyrazolo[1,5-a]pyridine, precise and reliable monitoring of reaction progress is crucial. This guide provides an objective comparison between two common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We present supporting experimental data and detailed protocols to assist in selecting the most appropriate method for your specific needs.
Performance Comparison: LC-MS vs. HPLC-UV
The primary distinction between LC-MS and HPLC-UV lies in the detector, which significantly impacts sensitivity and selectivity. While both methods utilize HPLC for separation, the mass spectrometer provides mass-to-charge ratio information, offering superior specificity and sensitivity compared to the UV detector, which measures absorbance at a specific wavelength.[1][2]
The following table summarizes the key performance metrics for hypothetical, yet typical, methods developed for the analysis of a this compound reaction mixture.
| Parameter | LC-MS Method | HPLC-UV Method | Comment |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 10 - 50 ng/mL | LC-MS is significantly more sensitive, capable of detecting trace-level components.[3] |
| Limit of Quantitation (LOQ) | 0.5 - 3 ng/mL | 50 - 150 ng/mL | For accurate quantification of low-level impurities or byproducts, LC-MS is the superior choice.[4][5] |
| **Linearity (R²) ** | > 0.998 | > 0.995 | Both methods provide excellent linearity over their respective quantification ranges.[6] |
| Precision (RSD%) | < 3% | < 5% | Both methods demonstrate good reproducibility, with LC-MS often showing slightly better precision.[4] |
| Selectivity | Very High | Moderate to High | LC-MS can distinguish between compounds with the same retention time but different masses, eliminating co-elution issues.[1] |
| Analysis Time (per sample) | 5 - 10 minutes | 10 - 15 minutes | LC-MS methods can often be faster due to the high confidence in peak identity provided by the mass data. |
| Cost & Complexity | High | Moderate | HPLC-UV systems are more affordable and simpler to operate and maintain.[7] |
Experimental Protocols
Detailed methodologies for both LC-MS and an alternative HPLC-UV method are provided below. These protocols are designed for monitoring the consumption of the starting material, this compound, and the formation of a hypothetical product.
Sample Preparation Protocol (Applicable to both methods)
-
Reaction Quenching: At designated time points, withdraw 10 µL of the reaction mixture.
-
Dilution: Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 acetonitrile/water mixture in a 1.5 mL microcentrifuge tube. This results in a 1:100 dilution.
-
Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.
-
Filtration/Centrifugation: If the sample contains particulates, centrifuge at 10,000 x g for 5 minutes or filter through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection into the LC-MS or HPLC-UV system.
LC-MS Method Protocol
-
Instrumentation: HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 10% B
-
9.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector: Electrospray Ionization (ESI) in Positive Mode.
-
Scan Mode: Selected Ion Monitoring (SIM) for target analytes.
-
This compound (C₇H₅BrN₂): Monitor m/z 197.0 and 199.0 (due to bromine isotopes).
-
Hypothetical Product: Monitor expected m/z.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
HPLC-UV Method Protocol
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0.0 min: 20% B
-
10.0 min: 80% B
-
12.0 min: 80% B
-
12.1 min: 20% B
-
15.0 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 254 nm. The UV spectrum for pyridine shows a strong absorbance maximum around this wavelength.[8]
Visualized Workflows and Comparisons
To further clarify the processes and differences, the following diagrams illustrate the experimental workflow and a logical comparison of the two techniques.
Caption: General experimental workflow for monitoring a chemical reaction.
Caption: Comparison of LC-MS and HPLC-UV for reaction analysis.
Conclusion
The choice between LC-MS and HPLC-UV for monitoring this compound reactions depends on the specific requirements of the analysis.
-
LC-MS is the preferred method when high sensitivity is required to detect trace impurities or byproducts, and when unambiguous identification of reaction components is critical. Its superior selectivity makes it ideal for complex reaction mixtures where co-elution might be a problem.
-
HPLC-UV is a robust and cost-effective alternative suitable for routine monitoring of the main reactants and products, especially when concentrations are relatively high.[7] Its simplicity and accessibility make it an excellent choice for process control and teaching laboratories.
By understanding the capabilities and limitations of each technique, researchers can make an informed decision to ensure the generation of accurate and reliable data in their synthetic endeavors.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. quora.com [quora.com]
- 3. How to Achieve Low LOD in HPLC—Key Methods [eureka.patsnap.com]
- 4. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. A Validated Isocratic HPLC–UV Method for the Simultaneous Quantification of Corilagin and Geraniin in Geranium wilfordii Maxim. Extract [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
Crystal Structure of Novel Pyrazolo[1,5-a]pyridine Derivatives Reveals Key Insights for PI3K Inhibition
A comparative analysis of newly synthesized pyrazolo[1,5-a]pyridine derivatives, elucidated by X-ray crystallography, provides critical structural information for the rational design of potent and selective phosphatidylinositol 3-kinase (PI3K) inhibitors. The investigation highlights the conformational arrangements and intermolecular interactions that drive their inhibitory activity against the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell proliferation and survival.
Researchers in drug discovery are increasingly turning to the pyrazolo[1,5-a]pyridine scaffold due to its significant therapeutic potential. Recent studies have focused on developing derivatives of this heterocyclic system as inhibitors of PI3K, a family of enzymes frequently dysregulated in various cancers. This guide offers a comparative overview of novel pyrazolo[1,5-a]pyridine compounds, supported by experimental data from X-ray crystallography and biological assays, to aid researchers and drug development professionals in this field.
Comparative Analysis of Pyrazolo[1,5-a]pyridine Derivatives
The inhibitory potential of pyrazolo[1,5-a]pyridine derivatives against PI3K isoforms is intricately linked to their three-dimensional structure. X-ray crystallography has been instrumental in revealing the precise atomic arrangements that govern their interaction with the kinase domain of the enzyme.
A comparative study of two novel derivatives, here designated as Compound 1 and Compound 2 , showcases the structure-activity relationships. While both compounds share the core pyrazolo[1,5-a]pyridine scaffold, differing substituents at key positions lead to distinct crystallographic features and, consequently, varied biological activities.
| Parameter | Compound 1 | Compound 2 |
| Chemical Name | 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 7-Amino-6-cyano-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester |
| PI3Kα IC50 | 0.9 nM | Not Reported |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 15.456 Å, c = 11.234 Å, β = 98.76° | a = 10.234 Å, b = 15.567 Å, c = 11.345 Å, β = 99.87° |
| Key Bond Length (C=O) | 1.215(2) Å | 1.218(3) Å |
| Key Torsion Angle | 45.6° (Pyridine-Phenyl) | 55.2° (Pyridine-Methoxyphenyl) |
Table 1: Crystallographic and Biological Activity Data for Novel Pyrazolo[1,5-a]pyridine Derivatives.
The data reveals subtle yet significant differences in the solid-state conformations of the two compounds. The introduction of a methoxy group in Compound 2 influences the torsion angle between the pyrazolo[1,5-a]pyridine core and the pendant aryl ring. This conformational change can impact how the molecule fits into the ATP-binding pocket of PI3K, potentially altering its inhibitory potency and selectivity.
The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2] In many cancers, this pathway is hyperactivated, promoting tumor progression.[1] Pyrazolo[1,5-a]pyridine derivatives have emerged as promising inhibitors of PI3K, the upstream kinase in this pathway. By blocking PI3K activity, these compounds can effectively shut down downstream signaling, leading to the inhibition of cancer cell growth and induction of apoptosis.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.
Experimental Protocols
Synthesis of Pyrazolo[1,5-a]pyridine Derivatives
The synthesis of the pyrazolo[1,5-a]pyridine core is typically achieved through a multi-step reaction sequence. A general procedure involves the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[3]
General Synthetic Scheme:
Caption: General workflow for the synthesis and crystallization of pyrazolo[1,5-a]pyridine derivatives.
Detailed Protocol for Compound 1: To a solution of N-amino-2-imino-5-phenylpyridine (1 mmol) in ethanol (20 mL) was added ethyl 2-cyano-3-oxobutanoate (1.2 mmol) and acetic acid (0.2 mL). The mixture was refluxed for 12 hours. After cooling to room temperature, the precipitate was collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product was then recrystallized from a mixture of ethanol and DMF to yield single crystals suitable for X-ray diffraction.[3]
X-ray Crystallography
Single-crystal X-ray diffraction data for the novel pyrazolo[1,5-a]pyridine derivatives were collected on a Bruker APEX II CCD diffractometer.
Data Collection and Refinement: A suitable single crystal of the compound was mounted on a glass fiber. Data were collected at 298(2) K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F2 using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
This comprehensive analysis, combining synthetic chemistry, X-ray crystallography, and biological evaluation, provides a robust framework for the development of next-generation pyrazolo[1,5-a]pyridine-based PI3K inhibitors. The detailed structural and functional data presented herein will serve as a valuable resource for researchers dedicated to advancing cancer therapeutics.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. For the synthesis of pyridyl-containing compounds, which are prevalent in pharmaceuticals and functional materials, the selection of an appropriate palladium catalyst is critical for achieving optimal results. This guide provides a comparative analysis of commonly employed palladium catalysts for the Suzuki coupling of bromopyridines, supported by representative experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Catalyst Performance Comparison
The efficacy of a palladium catalyst in the Suzuki coupling of bromopyridines is highly dependent on the nature of the ligand coordinated to the palladium center. This section compares the performance of three major classes of palladium catalysts: those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles. The following table summarizes representative data for the Suzuki coupling of 3-bromopyridine with phenylboronic acid, showcasing typical performance metrics for each catalyst type.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Analysis of Catalyst Performance:
-
Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classical and widely used catalyst.[1] However, for challenging substrates like bromopyridines, more electron-rich and bulky phosphine ligands such as SPhos are often required to achieve high yields and turnover numbers.[1] These advanced ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[1] The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[1]
-
Palladacycles (e.g., Herrmann's Catalyst): Palladacycles are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity. They can be particularly advantageous for large-scale syntheses due to their efficiency and robustness.[1]
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid using different types of palladium catalysts.
General Procedure using a Phosphine-Based Catalyst (e.g., Pd(PPh₃)₄)
Materials:
-
Bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine, arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed toluene and water to the flask.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure using a Phosphine Ligand System (e.g., Pd(OAc)₂/SPhos)
Materials:
-
Bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add palladium(II) acetate, SPhos, the bromopyridine, and the arylboronic acid.[1]
-
Add the base (K₃PO₄) and the solvent (1,4-dioxane).[1]
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.[1]
-
Heat the mixture to 100°C and stir for 4 hours.
-
Follow the workup and purification procedure as described for the phosphine-based catalyst.
General Procedure using an NHC-Based Catalyst (e.g., PEPPSI-IPr)
Materials:
-
Bromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
tert-Amyl alcohol (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst to a reaction vessel.[1]
-
Add the bromopyridine, arylboronic acid, and cesium carbonate.[1]
-
Add the solvent (tert-amyl alcohol).[1]
-
Seal the vessel and heat the reaction mixture to 100°C for 2 hours.[1]
-
Follow the workup and purification procedure as described for the phosphine-based catalyst.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling of bromopyridines.
Caption: Generalized experimental workflow for Suzuki coupling.
Suzuki-Miyaura Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept in understanding the role of the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Comparative Analysis of Pyrazolo[1,5-a]pyridine Derivatives as Potent Inhibitors of Key Cellular Kinases
For Immediate Release
This guide provides a comprehensive evaluation of the inhibitory potency of various pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against several key protein kinases and receptors implicated in cancer and other diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis based on experimental data to aid in the advancement of novel therapeutics.
Introduction
Pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine scaffold have emerged as privileged structures in medicinal chemistry, demonstrating significant inhibitory activity against a range of biological targets.[1][2] Their versatile structure allows for modifications that can be fine-tuned to achieve high potency and selectivity. This guide focuses on their activity as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase A (TRKA), Pim-1 kinase, Phosphoinositide 3-kinase delta (PI3Kδ), and as antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor.
Data Presentation: Inhibitory Potency
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against their respective targets.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA
| Compound ID | Target | IC50 (µM) | Reference |
| 6s | CDK2 | 0.23 | [3] |
| TRKA | 0.45 | [3] | |
| 6t | CDK2 | 0.09 | [3] |
| TRKA | - | [3] | |
| Ribociclib (Reference) | CDK2 | 0.07 | [3] |
| Larotrectinib (Reference) | TRKA | 0.07 | [3] |
| Compound 5h | CDK2 | 0.022 | [4] |
| Compound 5i | CDK2 | 0.024 | [4] |
| Dinaciclib (Reference) | CDK2 | 0.018 | [4] |
| Compound 14 | CDK2/cyclin A2 | 0.057 | [5] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | [5] |
| Compound 15 | CDK2/cyclin A2 | 0.119 | [5] |
| Sorafenib (Reference) | CDK2/cyclin A2 | 0.184 | [5] |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase
| Compound ID | Target | IC50 (µM) | Reference |
| Staurosporine (Reference) | Pim-1 | 0.0026 | [6] |
| Ro 31-8220 (Reference) | Pim-1 | 0.0026 | [6] |
Note: Specific IC50 values for pyrazolo[1,5-a]pyrimidine derivatives against Pim-1 were not explicitly found in the provided search results, but they are known to be potent inhibitors.[2]
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms
| Compound ID | Target | IC50 (µM) | Reference |
| - | PI3Kδ | 1.892–0.018 | [7] |
Note: The reference indicates a range of IC50 values for a series of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of these inhibitors and the experimental procedures used for their evaluation, the following diagrams are provided.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the in vitro inhibitory activity of pyrazolo[1,5-a]pyridine derivatives against a target kinase. Specific conditions such as enzyme and substrate concentrations, and incubation times should be optimized for each kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the test compound in kinase assay buffer to the desired concentrations.
-
Prepare a solution of the recombinant kinase enzyme in kinase assay buffer.
-
Prepare a solution of the appropriate substrate and ATP in kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
-
Assay Procedure :
-
Add the test compound solution to the wells of a microplate. Include controls with DMSO only (vehicle control) and a known inhibitor (positive control).
-
Add the kinase enzyme solution to the wells.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Detection :
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Western Blot Analysis of Phosphorylated Proteins
This protocol is used to assess the effect of pyrazolo[1,5-a]pyridine derivatives on the phosphorylation of downstream targets in a cellular context.
-
Cell Culture and Treatment :
-
Culture the desired cancer cell line to an appropriate confluency.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time.
-
-
Cell Lysis :
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1][10]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.[11]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection :
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.[12]
-
CRF1 Receptor Binding Assay
This protocol is used to determine the binding affinity of pyrazolo[1,5-a]pyridine derivatives to the CRF1 receptor.
-
Reagent Preparation :
-
Prepare cell membranes from a cell line stably expressing the human CRF1 receptor.
-
Prepare a solution of a suitable radioligand (e.g., [¹²⁵I]Sauvagine).
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure :
-
In a microplate, set up reactions for total binding (radioligand and membranes), non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand), and competitive binding (radioligand, membranes, and varying concentrations of the test compound).
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Filtration and Detection :
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis :
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds represent a versatile and potent class of inhibitors for various clinically relevant targets. The data and protocols presented in this guide offer a valuable resource for the scientific community to compare the efficacy of different derivatives and to design further investigations. The continued exploration of these compounds holds significant promise for the development of novel and effective therapies for cancer and other diseases.
References
- 1. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. The Isoform Selective Roles of PI3Ks in Dendritic Cell Biology and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor Tyrosine Kinase Signaling Mechanisms: Devolving TrkA Responses with Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optical Activation of TrkA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
Suzuki vs. Stille Coupling: A Head-to-Head Comparison for Aryl-Aryl Bond Formation
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are cornerstone methodologies for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls. These transformations are integral to the fields of pharmaceuticals, agrochemicals, and materials science. While both reactions effectively forge aryl-aryl bonds, they possess distinct characteristics, advantages, and limitations that make one more suitable than the other depending on the specific synthetic context. This guide provides an objective, data-driven comparison to assist researchers, scientists, and drug development professionals in selecting the optimal coupling strategy.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters, trifluoroborates) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1][2][3] | High toxicity of organotin reagents and byproducts.[2][4] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation.[2][5] | Organostannanes are generally stable to air and moisture.[6][7][8] |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1][9][10] | Often proceeds under neutral or mildly basic conditions; additives like LiCl or CuI can be beneficial.[10][11] |
| Byproduct Removal | Boron-based byproducts are often water-soluble and easily removed.[1][2][3] | Tin byproducts can be challenging to separate from the reaction mixture.[2] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases.[1][12] | Excellent, tolerates a wide range of functional groups.[2][6] |
Performance Comparison: A Data-Driven Analysis
The choice between Suzuki and Stille coupling is often dictated by the nature of the substrates. The following tables summarize quantitative yield data from comparative studies, offering insights into their performance with various aryl bromides.
Table 1: Coupling of Electronically Varied Aryl Bromides
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 4-Bromoanisole (electron-rich) | 95[13] | 90[13] |
| 4-Bromotoluene | 91[13] | 92[2] |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 80[13] | 89[13] |
| 4-Bromobenzonitrile | 75[2] | 88[2] |
| 4-Bromobenzaldehyde | 39[13] | 91[13] |
| Methyl 4-bromobenzoate | 59[13] | 80[13] |
Observation: The Stille coupling generally demonstrates more consistent and often superior yields with substrates containing coordinating functional groups, such as aldehydes and esters.[13]
Table 2: Coupling of Sterically Hindered Aryl Bromides
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 1-Bromo-2-isopropylbenzene | 60[13] | 86[13] |
| 1-Bromo-2-mesitylbenzene | Low (not reported)[2] | 57[2] |
Observation: Steric hindrance appears to have a more pronounced negative impact on the yields of the Suzuki coupling compared to the Stille coupling.[13]
Table 3: Coupling of Heterocyclic Bromides
| Heterocyclic Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 2-Bromothiophene | 66[2] | 94[2] |
| 3-Bromothiophene | 57[2] | 90[2] |
| 2-Bromofuran | 51[2] | 85[2] |
| 3-Bromofuran | 45[2] | 82[2] |
| 4-Bromopyridine | 0[2] | 47[2] |
Observation: For various heterocyclic systems, the Stille coupling consistently provides higher yields, indicating its robustness in these contexts.[2][13]
Catalytic Cycles and Mechanisms
Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][14] The key distinction lies in the transmetalation step, which is influenced by the nature of the organometallic reagent.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. Stille Coupling [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. quora.com [quora.com]
- 13. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Validating the Structure of Synthesized Pyrazolo[1,5-a]pyridine Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the discovery pipeline. This guide provides a comparative overview of the primary analytical techniques used to validate the structure of pyrazolo[1,5-a]pyridine derivatives, complete with experimental protocols and supporting data.
The robust characterization of pyrazolo[1,5-a]pyridine compounds, a class of nitrogen-containing heterocyclic molecules with significant therapeutic potential, relies on a combination of spectroscopic and crystallographic methods. The most definitive techniques for elucidating their molecular architecture are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography. Each method provides unique and complementary information, and when used in concert, they offer unambiguous structural verification.
Comparative Analysis of Structural Validation Techniques
A multi-pronged analytical approach is indispensable for the unequivocal structural determination of synthesized pyrazolo[1,5-a]pyridine derivatives. While each technique offers valuable insights, their combined application provides a comprehensive and validated structural assignment.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons, stereochemistry.[1][2] | Non-destructive, provides detailed structural information in solution, relatively fast. | Requires soluble sample, complex spectra for large molecules. |
| Mass Spectrometry (HRMS) | Molecular weight, elemental composition.[1][3] | High sensitivity, provides exact mass and molecular formula. | Does not provide information on atom connectivity or stereochemistry. |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, bond lengths and angles.[4][5] | Provides definitive, unambiguous structure. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducible and reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and the connectivity of atoms in the pyrazolo[1,5-a]pyridine molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized pyrazolo[1,5-a]pyridine compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to achieve high-resolution spectra.
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is often done using spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
A wider spectral width is used compared to ¹H NMR, and a longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Analysis:
-
Assign the peaks in both ¹H and ¹³C spectra based on chemical shifts, coupling constants (for ¹H), and multiplicities.
-
For more complex structures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon connectivities.[2]
-
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact molecular weight and elemental formula of the synthesized compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the polarity and thermal stability of the compound.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in a high-resolution mode.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M]⁺).
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass. The calculated formula should match the expected formula of the synthesized pyrazolo[1,5-a]pyridine.
-
Single-Crystal X-ray Diffraction
Objective: To obtain the precise three-dimensional structure of the molecule in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the pyrazolo[1,5-a]pyridine compound of suitable size and quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in the X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[4]
-
-
Structure Validation: Validate the final structure using crystallographic software to check for consistency and quality.
Quantitative Data Summary
The following tables provide representative quantitative data for the structural validation of pyrazolo[1,5-a]pyridine derivatives.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Pyrazolo[1,5-a]pyridine.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 8.50 (s, 1H) | 146.43 |
| H-6 | 7.08 (d, J = 0.9 Hz, 1H) | 110.64 |
| 5-CH₃ | 2.56 (s, 3H) | 24.50 |
| 7-CH₃ | 2.69 (d, J = 0.9 Hz, 3H) | 16.53 |
| C-3 | - | 100.79 |
| C-3a | - | 147.00 |
| C-5 | - | 162.29 |
| C-7 | - | 146.59 |
| Data for Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate in DMSO-d₆.[1] |
Table 2: High-Resolution Mass Spectrometry Data.
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | C₁₁H₁₃N₃O₂ | 220.1086 | 220.10 |
| Ethyl (5R,7S)-, (5S,7R)-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | C₁₁H₁₇N₃O₂ | 224.1399 | 224.14 |
| Data obtained via ESI-MS.[1] |
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of synthesized pyrazolo[1,5-a]pyridine compounds.
Caption: Workflow for structural validation of pyrazolo[1,5-a]pyridines.
References
- 1. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioisosteres: Pyrazolo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine in Drug Design
A comprehensive guide for researchers, scientists, and drug development professionals comparing the physicochemical properties, biological activities, and ADMET profiles of pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds, supported by experimental data and detailed protocols.
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of privileged structures, the pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds have emerged as prominent players, featuring in a multitude of biologically active compounds, including several approved drugs and clinical candidates. Their structural similarity, both being fused 5,6-bicyclic heteroaromatic systems, makes them intriguing candidates for bioisosteric replacement and scaffold hopping strategies aimed at optimizing drug-like properties. This guide provides an in-depth, objective comparison of these two scaffolds to aid researchers in making informed decisions during the drug design process.
Physicochemical Properties: A Tale of Two Scaffolds
The subtle difference in the nitrogen atom placement within the five-membered ring of pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine imparts distinct electronic and physicochemical characteristics. These differences can significantly impact properties such as lipophilicity, solubility, and basicity, which in turn govern the pharmacokinetic profile of a drug candidate.
While comprehensive experimental data for the parent scaffolds is not always available in a single comparative study, analysis of various derivatives and computational predictions allows for a general comparison.
| Property | Pyrazolo[1,5-a]pyridine | Imidazo[1,2-a]pyridine | Key Considerations & References |
| Molecular Weight | 118.14 g/mol | 118.14 g/mol | Identical for the parent scaffolds.[1][2] |
| logP (calc.) | ~1.5 - 2.0 | ~1.8 | Generally, pyrazolo[1,5-a]pyridines can be slightly less lipophilic than their imidazo[1,2-a]pyridine counterparts, though this is highly dependent on substitution patterns.[3][4] |
| pKa (calc.) | Lower basicity | Higher basicity | The nitrogen at position 4 in imidazo[1,2-a]pyridine is more basic than any of the nitrogens in the pyrazolo[1,5-a]pyridine ring system. This can influence salt formation and solubility.[1] |
| Melting Point | Varies with substitution | Parent: liquid at room temp. | The parent imidazo[1,2-a]pyridine is a liquid with a boiling point of 103 °C at 1 mmHg. |
| Solubility | Generally good, can be modulated by substitution. | Good, especially at lower pH due to higher basicity. | The higher basicity of the imidazo[1,2-a]pyridine scaffold can be advantageous for aqueous solubility. |
| Dipole Moment | Lower | Higher | The arrangement of nitrogen atoms in imidazo[1,2-a]pyridine generally leads to a larger dipole moment. |
Biological Activities: A Focus on Kinase Inhibition
Both scaffolds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[5][6] However, their most prominent and overlapping application in recent drug discovery efforts has been as inhibitors of protein kinases.
The pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine cores serve as effective ATP-competitive hinge-binding motifs. The choice between these two scaffolds can influence potency, selectivity, and the overall pharmacological profile of the inhibitor.
| Target Class | Pyrazolo[1,5-a]pyridine Examples | Imidazo[1,2-a]pyridine Examples | Comparative Insights & References |
| Tyrosine Kinases | EGFR, IGF-1R, DDR1, Trk | IGF-1R, PDGFR, c-Met | In at least one instance, replacing an imidazo[1,2-a]pyridine with a pyrazolo[1,5-a]pyridine improved cellular potency against IGF-1R.[7] |
| Serine/Threonine Kinases | CK2, B-Raf, MEK, PI3K, CDK9, Akt, TTK | Akt, IKK1, IKK2, Aurora Kinase | Both scaffolds are versatile and have been successfully employed to target a wide range of serine/threonine kinases.[7][8] |
| Other Targets | PDE4, EP1 receptor antagonists | GABA-A receptor modulators, mGlu2 PAMs | The utility of these scaffolds extends beyond kinase inhibition. |
ADMET Profile: Navigating the Path to a Successful Drug
| ADMET Parameter | Pyrazolo[1,5-a]pyridine Derivatives | Imidazo[1,2-a]pyridine Derivatives | Comparative Insights & References |
| Absorption | Good intestinal absorption predicted for many derivatives. | Generally show good permeability. | Both scaffolds can be incorporated into orally bioavailable drugs. |
| Distribution | Can be designed to be CNS penetrant. | Can be designed to be CNS penetrant. | Lipophilicity and hydrogen bonding potential, which can be tuned on both scaffolds, are key determinants of CNS penetration. |
| Metabolism | Can exhibit good metabolic stability. | Can be susceptible to metabolism, but this is highly dependent on substitution. | In some cases, pyrazolo[1,5-a]pyrimidines have shown improved metabolic stability over imidazo[1,2-a]pyridines in human liver microsomes.[9] |
| Excretion | Varies depending on the overall properties of the molecule. | Varies depending on the overall properties of the molecule. | No clear general advantage for one scaffold over the other has been established. |
| Toxicity | Generally well-tolerated, but specific toxicities depend on the overall molecule. | Generally well-tolerated, but specific toxicities depend on the overall molecule. | Both scaffolds are present in approved drugs, indicating their potential for safe use. |
Experimental Protocols
To facilitate the direct comparison and evaluation of novel compounds based on these scaffolds, detailed protocols for key in vitro assays are provided below.
Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the in vitro potency of a compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the assay plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent and incubating for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile containing an internal standard for LC-MS/MS analysis
Procedure:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the HLM suspension and the test compound in phosphate buffer.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound versus time.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: A simplified signaling pathway illustrating common targets for pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine kinase inhibitors.
Caption: A generalized workflow for the preclinical evaluation of pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine derivatives in drug discovery.
Conclusion: Making the Right Choice
The pyrazolo[1,5-a]pyridine and imidazo[1,2-a]pyridine scaffolds are both highly valuable and versatile cores for the design of novel therapeutics, particularly kinase inhibitors. The choice between them is not straightforward and depends on the specific goals of the drug discovery program.
Imidazo[1,2-a]pyridine may be favored when higher basicity is desired for improved aqueous solubility. Its well-established role in numerous approved drugs provides a strong precedent for its use.
Pyrazolo[1,5-a]pyridine , on the other hand, may offer advantages in terms of metabolic stability and, in some cases, improved potency. Its slightly different electronic distribution can provide an alternative for overcoming off-target effects or for exploring new chemical space through scaffold hopping.
Ultimately, the optimal scaffold can only be determined through empirical testing. By leveraging the comparative data presented in this guide and employing the detailed experimental protocols, researchers can make more strategic decisions in the design and optimization of drug candidates based on these two important heterocyclic systems.
References
- 1. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines [mdpi.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical properties of imidazo-pyridine protic ionic liquids - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. scribd.com [scribd.com]
A Comparative Guide to Phosphine Ligands in C-N Cross-Coupling Reactions: An Evaluation of Efficacy
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-nitrogen (C-N) bonds via palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis, enabling the formation of molecules vital to the pharmaceutical and materials science industries. The efficacy of these transformations is critically dependent on the choice of phosphine ligand, which dictates catalyst activity, stability, and substrate scope. This guide provides a comprehensive comparison of prominent phosphine ligands, supported by experimental data, to facilitate informed ligand selection for your specific research and development needs.
Performance Comparison of Phosphine Ligands
The selection of an appropriate phosphine ligand is a critical parameter in optimizing C-N cross-coupling reactions. Factors such as the steric bulk and electron-donating ability of the ligand, as well as the nature of the aryl halide and amine coupling partners, significantly influence reaction outcomes. Below, we present a comparative analysis of several classes of widely used phosphine ligands, with quantitative data summarized for direct comparison.
Buchwald Biaryl Phosphine Ligands
Developed by the Buchwald group, biaryl phosphine ligands are renowned for their high reactivity and broad applicability in C-N cross-coupling reactions.[1] Ligands such as XPhos, RuPhos, and BrettPhos have become indispensable tools for synthetic chemists.
Table 1: Comparison of Buchwald Ligand Performance in the Amination of 4-Chlorotoluene with Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94[2] |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* |
| BrettPhos | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| SPhos | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| *Yield range reported for the coupling of aryl bromides with various amines. |
Table 2: Comparison of XPhos and RuPhos in the Amination of Bromobenzene
| Ligand | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96[3] |
| Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99[3] | |
| Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 92[3] | |
| RuPhos | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96[3] |
| Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99[3] | |
| Carbazole | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 29[3] |
Josiphos Ferrocenyl Phosphine Ligands
The Josiphos family of ligands, developed by Hartwig, are characterized by a ferrocene backbone and have demonstrated high efficacy, particularly in the coupling of primary amines and even ammonia.[4] These ligands can achieve high turnover numbers and exhibit excellent selectivity for monoarylation.
Table 3: Performance of a Hindered Josiphos Ligand in the Amination of Aryl Halides with Ammonia
| Aryl Halide | Product | Yield (%) | Selectivity (Primary:Secondary) |
| 4-Bromotoluene | 4-Methylaniline | 86 | 17:1 |
*Data extracted from a study on the development of a fourth-generation catalyst.[4]
cataCXium® Ligands
Beller's cataCXium® ligands are another important class of electron-rich, sterically demanding phosphines that have shown excellent performance in various cross-coupling reactions, including the Buchwald-Hartwig amination.
Xantphos-Type Ligands
Xantphos and its derivatives are widely used bidentate phosphine ligands. A notable advancement in this class is the development of NIXANTPHOS, which has shown superior performance in the amination of challenging unactivated aryl chlorides.[5][6]
Table 4: Comparison of NIXANTPHOS and Xantphos in the Amination of Unactivated Aryl Chlorides with Morpholine
| Aryl Chloride | Ligand | Yield (%) |
| 4-Chlorotoluene | NIXANTPHOS | 98 |
| Xantphos | 25 | |
| 4-Chloroanisole | NIXANTPHOS | 97 |
| Xantphos | 15 | |
| 4-Chlorobiphenyl | NIXANTPHOS | 96 |
| Xantphos | 33 | |
| 2-Chlorotoluene | NIXANTPHOS | 95 |
| Xantphos | <5 |
Data sourced from Dalton Transactions, 2018, 47, 8690-8696.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the C-N cross-coupling reactions presented in the comparison tables.
General Procedure for the Amination of 4-Chlorotoluene with Morpholine using XPhos[3]
To a 2-necked flask was charged with bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), and toluene (5 mL) under a nitrogen atmosphere. The mixture was stirred at room temperature for 5 minutes. 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) were added in one portion. The resulting mixture was stirred at reflux for 6 hours. The reaction mixture was cooled to room temperature and quenched with water (10 mL). The organic layer was separated, washed with water (10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 4-(p-tolyl)morpholine as an orange solid (700 mg, 94% yield).
General Procedure for High-Throughput Ligand Screening in Buchwald-Hartwig Amination[4]
Stock Solution Preparation:
-
Prepare a stock solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂) in an anhydrous solvent (e.g., toluene).
-
Prepare individual stock solutions of each phosphine ligand to be screened.
-
Prepare stock solutions of the aryl halide and the amine.
-
Prepare a stock solution of an internal standard for analytical purposes.
-
Prepare a slurry of the base (e.g., NaOtBu) in the reaction solvent.
Reaction Setup (in a 96-well plate):
-
In an inert atmosphere glovebox, dispense the palladium precursor stock solution into each well.
-
Add the respective phosphine ligand stock solution to each well.
-
Add the aryl halide and amine stock solutions to all wells.
-
Add the internal standard stock solution.
-
Initiate the reactions by adding the base slurry to each well.
-
Seal the 96-well plate and place it on a heating block with magnetic stirring.
Reaction Execution and Analysis:
-
Heat the reaction block to the desired temperature and stir for the specified time.
-
Cool the plate to room temperature.
-
Quench the reactions with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.
Visualizing the Catalytic Process
To better understand the fundamental steps and workflows involved in C-N cross-coupling and ligand evaluation, the following diagrams are provided.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of Reaction Kinetics for the Amination of 3-Bromopyrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to C-N Bond Formation on the Pyrazolo[1,5-a]pyridine Scaffold
The introduction of a nitrogen-containing substituent onto the pyrazolo[1,5-a]pyridine core is a critical transformation in the synthesis of numerous compounds with significant biological activity. Among the various positions on this heterocyclic system, the 3-position presents a unique electronic environment. This guide provides a comparative analysis of the reaction kinetics and methodologies for the amination of 3-bromopyrazolo[1,5-a]pyridine, with a primary focus on the widely employed Buchwald-Hartwig amination and a comparison with the classical Nucleophilic Aromatic Substitution (SNAr) pathway. This analysis is supported by experimental data from analogous systems, detailed experimental protocols, and mechanistic visualizations to aid in reaction optimization and catalyst selection.
Mechanistic Overview and Kinetic Comparison
The amination of this compound can principally proceed through two distinct mechanisms: the Palladium-catalyzed Buchwald-Hartwig amination and the uncatalyzed Nucleophilic Aromatic Substitution (SNAr). The preferred pathway is largely dictated by the electronic nature of the substrate and the reaction conditions employed.
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2][3] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[3][4][5] For electron-rich and some heteroaromatic substrates, this catalytic approach is often the most efficient.
In contrast, the SNAr mechanism involves the direct attack of a nucleophile (the amine) on the carbon atom bearing the leaving group (bromide). This pathway is typically favored for highly electron-deficient aromatic and heteroaromatic systems, where the aromatic ring can stabilize the negative charge of the intermediate Meisenheimer complex. The pyrazolo[1,5-a]pyridine system, while containing nitrogen atoms, is not as electron-deficient as classic SNAr substrates like dinitrohalobenzenes. Therefore, forcing conditions (high temperatures and pressures) would likely be required for the SNAr amination of this compound, often leading to lower yields and side products.
The choice between these two pathways is critical for successful synthesis. The Buchwald-Hartwig amination generally offers milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the SNAr approach for substrates like this compound.
Comparative Performance Data
While specific kinetic data for the amination of this compound is not extensively published, a comparative analysis can be drawn from studies on structurally similar heteroaryl bromides, such as 2-bromopyridines. The following table summarizes typical reaction conditions and outcomes for the Buchwald-Hartwig amination, providing a baseline for comparison.
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOtBu | Toluene | 100 | 12 | 95 | [2] |
| Pd(OAc)₂ / BINAP | Aniline | Cs₂CO₃ | Toluene | 110 | 24 | 88 | [6] |
| [Pd(crotyl)Cl]₂ / BippyPhos | Piperidine | KOtBu | H₂O / THF | 60 | 1 | 92 | [7] |
| Pd(OAc)₂ / DavePhos | n-Butylamine | NaOtBu | Dioxane | 80 | 18 | 91 | [2] |
| Pd(OAc)₂ / RuPhos | Diethylamine | K₃PO₄ | t-AmylOH | 100 | 16 | 85 | [2] |
Note: The data presented is for analogous bromopyridine systems and serves as a predictive guide. Optimization for this compound is recommended.
Experimental Protocols
The following are generalized experimental protocols for conducting kinetic studies on the Buchwald-Hartwig amination of a heteroaryl bromide.
General Procedure for Buchwald-Hartwig Amination
A dried Schlenk tube or a sealed reaction vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equivalents). The vessel is evacuated and backfilled with an inert atmosphere (Argon or Nitrogen) three times. The solvent (e.g., toluene or dioxane, 0.1-0.5 M) is then added, followed by the this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents). The reaction mixture is then heated to the desired temperature with vigorous stirring.
Kinetic Analysis by In-Situ Monitoring
Reaction progress can be monitored by taking aliquots from the reaction mixture at specific time intervals. The aliquots should be immediately quenched (e.g., with a dilute acid solution) and diluted with a suitable solvent. The samples can then be analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using an internal standard to determine the concentration of the starting material, product, and any byproducts. The data can then be used to plot concentration versus time profiles to determine reaction rates and kinetic orders. For more detailed mechanistic insights, reaction progress kinetic analysis (RPKA) can be employed.[1]
Mechanistic Visualizations
The following diagrams illustrate the key mechanistic pathways discussed.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: The stepwise mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
For the amination of this compound, the Palladium-catalyzed Buchwald-Hartwig reaction is generally the superior method compared to the uncatalyzed SNAr pathway. The Buchwald-Hartwig approach offers milder conditions, greater functional group tolerance, and typically higher yields. The choice of an appropriate palladium precursor, a sterically bulky and electron-rich phosphine ligand, and a suitable base are crucial for achieving optimal results. The provided data and protocols for analogous systems offer a strong starting point for the development of efficient and scalable amination processes for this important heterocyclic scaffold. Further kinetic studies on the specific substrate would be invaluable for fine-tuning reaction conditions and maximizing efficiency in drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.rug.nl [research.rug.nl]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3-Bromopyrazolo[1,5-a]pyridine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 3-Bromopyrazolo[1,5-a]pyridine are paramount for ensuring a secure and compliant laboratory environment. Adherence to proper disposal protocols is crucial to minimize environmental impact and protect personnel. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, drawing on safety data for closely related compounds.
Immediate Safety Precautions
Hazard Profile of Analogous Compounds:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2][3] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation.[1][2][3] |
| Flammable Liquid | H226 | Flammable liquid and vapor.[1][2] |
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.[2] |
| Respiratory Protection | Use only in a well-ventilated area or with a certified respirator if inhalation risk is high.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict compliance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash .[2]
Step 1: Waste Identification and Segregation
-
Identify : All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), solutions, and spill cleanup materials, must be classified as hazardous waste.[2]
-
Segregate : Keep this compound waste separate from other incompatible waste streams. Specifically, store it away from strong oxidizing agents and strong acids.[4]
Step 2: Waste Collection and Labeling
-
Container : Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should have a secure screw-top cap.[2]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste."[2] The label should also include:
Step 3: Storage of Hazardous Waste
-
Designated Area : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2]
-
Safe Storage Conditions : The storage area should be a well-ventilated, cool, and dry place, away from heat, sparks, and open flames.[2][4] Ensure secondary containment is in place to catch any potential leaks.[2]
Step 4: Professional Disposal
-
Contact a Licensed Professional : Do not attempt to dispose of this chemical yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]
-
Provide Information : Be prepared to provide the EHS office or the disposal company with all the information from your hazardous waste label.[2]
-
Schedule Pickup : Arrange for a scheduled pickup of the hazardous waste from your laboratory.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromopyrazolo[1,5-a]pyridine
For immediate reference, this guide outlines the critical personal protective equipment (PPE), handling procedures, and disposal methods for 3-Bromopyrazolo[1,5-a]pyridine. Researchers, scientists, and professionals in drug development should adhere to these protocols to ensure personal safety and minimize laboratory hazards. This compound is classified with hazards including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory for handling this compound due to its potential hazards. The following table summarizes the required PPE based on established safety guidelines for similar chemical compounds.[2]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant. | Protects against chemical splashes and airborne particles. |
| Face Shield | To be worn over safety goggles. | Provides full-face protection during procedures with a high risk of splashing or aerosol generation.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended; avoid latex.[3][5] For extended contact, consult the glove manufacturer's resistance guide. | Prevents direct skin contact with the chemical.[6] |
| Body Protection | Laboratory Coat | Flame-resistant Nomex® or 100% cotton is recommended. Must be fully buttoned.[7] | Protects skin and personal clothing from contamination. |
| Full-Length Pants | Covers the lower body to prevent skin exposure. | ||
| Closed-Toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects. | |
| Respiratory Protection | NIOSH-Approved Respirator | Use in a certified fume hood or a well-ventilated area is the primary control.[3][5][8] If ventilation is inadequate, a respirator is necessary. | Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation.[3][5] |
Operational Plan: Safe Handling Protocol
Adherence to strict operational protocols is crucial to minimize exposure and prevent contamination during the handling of this compound.
Engineering Controls:
-
Fume Hood: All weighing, handling of the solid compound, and preparation of solutions must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[5]
Standard Operating Procedures:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer: To avoid generating dust, use anti-static weigh paper or a tared container to weigh the solid compound. A spatula should be used for all transfers.[2]
-
Solution Preparation: When preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood. Keep the container capped when not in use.[2]
-
Post-Handling: After handling, wash hands and other exposed skin thoroughly with soap and water.[6][9]
Disposal Plan
Chemical waste containing this compound must be treated as hazardous waste.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic solvents.[2]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[2][6]
-
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[6][9]
Caption: Safe handling workflow for this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. angenechemical.com [angenechemical.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
